2,7-Diamino-3-methoxyphenazine
Description
Structure
3D Structure
Properties
CAS No. |
125239-65-8 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-methoxyphenazine-2,7-diamine |
InChI |
InChI=1S/C13H12N4O/c1-18-13-6-12-11(5-8(13)15)16-9-3-2-7(14)4-10(9)17-12/h2-6H,14-15H2,1H3 |
InChI Key |
PDGMOSZQOWALLR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=C(C=CC(=C3)N)N=C2C=C1N |
Canonical SMILES |
COC1=CC2=NC3=C(C=CC(=C3)N)N=C2C=C1N |
Other CAS No. |
125239-65-8 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on 2,7-Diamino-3-methoxyphenazine
A comprehensive review of the synthesis, properties, and potential applications of 2,7-Diamino-3-methoxyphenazine remains currently unfeasible due to the absence of specific data for this compound in the available scientific literature. Extensive searches have not yielded information regarding its synthesis, characterization, or biological activity.
However, to provide a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds, this guide will focus on closely related and well-characterized diaminophenazine derivatives. By examining the properties and experimental protocols of analogous structures, we can infer potential characteristics and methodologies applicable to the study of novel diaminophenazines.
Core Structure and Related Compounds
Phenazines are a class of nitrogen-containing heterocyclic compounds with a core dibenzo[b,e]pyrazine structure. The introduction of amino and methoxy substituents significantly influences their chemical and biological properties. While data on this compound is unavailable, information on the following related compounds provides a foundational understanding:
-
2,7-Diamino-3,8-dimethylphenazine: A mutagenic product formed from the reaction of 2,4-diaminotoluene with hydrogen peroxide.[1]
-
2,3-Diaminophenazine: A fluorescent molecule with applications in the development of conductive polymers and as a reagent in sensitive assays.
-
Dialkoxyphenazine Derivatives: A class of compounds investigated for their potential antitumor properties.
Physicochemical Properties of Related Diaminophenazines
The physicochemical properties of diaminophenazines are crucial for understanding their behavior in biological systems. The following table summarizes key properties of a related compound, 2,7-Diamino-3,8-dimethylphenazine.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₄ | [2] |
| Molecular Weight | 238.29 g/mol | [2] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of the target compound are not available. However, general synthetic strategies for related phenazine derivatives can provide a starting point for the conceptual design of a synthesis for this compound.
General Synthesis of Diaminophenazines
A common method for synthesizing diaminophenazines involves the oxidative condensation of ortho-phenylenediamines. For instance, 2,3-diaminophenazine can be synthesized through the oxidation of o-phenylenediamine.
To illustrate a potential synthetic workflow, the following diagram outlines a generalized approach for the synthesis of substituted diaminophenazines.
Characterization of Phenazine Derivatives
The structural elucidation of newly synthesized phenazine derivatives is critical. Standard analytical techniques are employed for this purpose.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified phenazine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the expected molecular structure.
Potential Biological Activity and Signaling Pathways
While no biological data exists for this compound, other diaminophenazine derivatives have shown interesting biological activities, including mutagenicity and potential antitumor effects. The amino and methoxy groups can significantly modulate these activities.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for a novel diaminophenazine, based on the known activities of related compounds which can interact with DNA and potentially affect cell cycle regulation.
Conclusion and Future Directions
This guide highlights the current knowledge gap regarding this compound. The information presented on related compounds serves as a foundational resource for researchers aiming to synthesize and investigate this novel molecule. Future research should focus on:
-
Developing a reliable synthetic route to produce this compound.
-
Thoroughly characterizing its physicochemical properties.
-
Screening for biological activity, including potential antimicrobial, antitumor, and fluorescent properties.
By systematically exploring this and other novel phenazine derivatives, the scientific community can continue to unlock the therapeutic and technological potential of this versatile class of compounds.
References
An In-depth Technical Guide to 2,7-Diamino-3-methoxyphenazine
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific information regarding the structure, properties, experimental protocols, or biological activity of 2,7-Diamino-3-methoxyphenazine. This suggests that the compound may be novel or not extensively studied. The following guide, therefore, presents a hypothetical synthesis pathway based on established chemical principles for related phenazine derivatives, alongside general information pertinent to this class of compounds.
Proposed Structure
The chemical structure of this compound is characterized by a central phenazine core, which is a nitrogen-containing heterocyclic aromatic compound. The key functional groups are two amino (-NH₂) groups at positions 2 and 7, and a methoxy (-OCH₃) group at position 3.
Molecular Formula: C₁₃H₁₂N₄O
** IUPAC Name:** 3-methoxy-phenazine-2,7-diamine
Physicochemical Properties (Hypothetical)
Due to the absence of experimental data for this compound, a quantitative summary of its physicochemical properties cannot be provided. However, based on the general properties of aminophenazines and methoxyphenazines, the following characteristics can be anticipated:
-
Appearance: Likely a colored crystalline solid.
-
Solubility: Expected to have limited solubility in water and higher solubility in organic solvents such as DMSO, DMF, and methanol.
-
Spectroscopic Properties: The compound would exhibit characteristic UV-Vis absorption due to the extended aromatic system. The amino and methoxy groups would produce distinct signals in ¹H and ¹³C NMR spectra, and characteristic vibrational bands in the IR spectrum.
Proposed Synthesis Pathway
A plausible synthetic route for this compound can be devised based on the well-established synthesis of substituted phenazines, which often involves the condensation of a substituted o-phenylenediamine with a substituted catechol or quinone, followed by amination. A potential multi-step synthesis is outlined below.
Experimental Protocol (Hypothetical)
Step 1: Nitration of 2-Methoxy-1,4-benzoquinone
2-Methoxy-1,4-benzoquinone is treated with a nitrating agent, such as nitric acid in a suitable solvent, to introduce a nitro group onto the quinone ring, yielding 2-methoxy-5-nitro-1,4-benzoquinone.
Step 2: Reductive Condensation with 4-Nitro-o-phenylenediamine
The resulting 2-methoxy-5-nitro-1,4-benzoquinone is then reacted with 4-nitro-o-phenylenediamine in a reductive environment. This condensation reaction would form the phenazine core, resulting in 3-methoxy-2,7-dinitrophenazine.
Step 3: Reduction of Nitro Groups
The dinitro-phenazine derivative is subsequently reduced to the corresponding diamino compound. This can be achieved using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with a palladium catalyst, to yield the final product, this compound.
Step 4: Purification
The final product would require purification, likely through column chromatography or recrystallization, to obtain a pure sample.
Biological Activity and Signaling Pathways (Undetermined)
The biological activity of this compound is currently unknown. Phenazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and redox-modulating properties. The specific combination of amino and methoxy substituents on the phenazine core of the target molecule could confer unique biological properties. However, without experimental data, any discussion of its bioactivity or involvement in signaling pathways would be purely speculative. No information on signaling pathways involving this specific compound was found.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed multi-step synthesis of this compound.
Caption: Proposed synthesis of this compound.
Conclusion
While this compound appears to be a compound that has not been extensively characterized in the scientific literature, a plausible synthetic route can be proposed based on established phenazine chemistry. Further research would be required to synthesize and characterize this molecule to determine its actual physicochemical properties and to explore its potential biological activities. The information presented in this guide serves as a theoretical starting point for researchers and drug development professionals interested in this novel phenazine derivative.
Identity of 2,7-Diamino-3-methoxyphenazine Remains Elusive in Public Databases
An in-depth search of chemical databases and scientific literature has not yielded a specific entry for a compound named "2,7-Diamino-3-methoxyphenazine." Consequently, a definitive CAS number and molecular weight for this exact structure cannot be provided at this time. It is possible that this compound is novel, not widely studied, or is referred to under a different nomenclature.
While the target compound remains unconfirmed, several structurally related phenazine derivatives have been identified. These compounds share the core phenazine structure with amino and methoxy substitutions, and their properties may offer some context for researchers in the field.
Structurally Related Compounds
For the benefit of researchers and scientists, the following table summarizes the CAS numbers and molecular weights of similar, publicly documented phenazine derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,7-Diamino-3,8-dimethoxyphenazine | Not Available | C14H14N4O2 | 270.29 |
| 2,3-Diaminophenazine | 655-86-7 | C12H10N4 | 210.23[1] |
| 2,7-Diaminophenazine | Not Available | C12H10N4 | 210.23[2] |
| 3,7-diamino-2-methoxyphenoxazin-5-ium chloride | Not Available | C13H11N3O2 | 241.25 |
It is crucial to note that these are distinct molecules and their biological and chemical properties will differ from the requested this compound.
Limitations in Providing a Technical Guide
Without a confirmed chemical identity for this compound, it is not feasible to provide the requested in-depth technical guide. Key information such as experimental protocols and signaling pathways are specific to the precise molecular structure and cannot be extrapolated from related compounds with any degree of certainty.
Further investigation would require either a definitive chemical structure or a valid CAS number for "this compound." Researchers in possession of this information are encouraged to use it to query specialized chemical synthesis and pharmacology databases.
For illustrative purposes, a generalized workflow for characterizing a novel compound is presented below. This diagram outlines the typical steps a researcher might take once a compound has been synthesized or isolated.
Caption: A simplified workflow for the characterization and development of a novel chemical compound.
Professionals in drug development are advised to verify the exact chemical identity and review any existing literature for a specific compound before committing resources to further research and development.
References
The Enduring Intrigue of Phenazines: A Technical Guide to Their Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazine compounds, a diverse class of nitrogen-containing heterocyclic molecules, have captivated scientists for over a century and a half. Initially recognized for their vibrant pigments produced by bacteria, their roles have expanded to encompass a wide array of significant biological activities, including antimicrobial, antitumor, and redox-mediating properties. This technical guide provides an in-depth exploration of the discovery and history of phenazine compounds, their biosynthetic and synthetic pathways, and key methodologies for their study. Quantitative data on their biological activities and physical properties are summarized for comparative analysis, and detailed experimental protocols are provided for key laboratory procedures. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of these multifaceted molecules.
A Journey Through Time: The Discovery and History of Phenazines
The story of phenazines begins in the mid-19th century with the observation of a characteristic blue-green pigment in wound dressings, a phenomenon referred to as "blue pus."[1] In 1859, Fordos was the first to extract this blue pigment, which he named pyocyanin, from cultures of what was later identified as Pseudomonas aeruginosa.[1] However, it wasn't until 1924 that Wrede and Strack elucidated the fundamental chemical structure of pyocyanin as a phenazine derivative.[1]
This initial discovery sparked extensive research, leading to the identification of over 180 naturally occurring phenazine compounds produced by a variety of microorganisms, including bacteria from the genera Pseudomonas, Streptomyces, Burkholderia, and even some archaea.[2][3] The vast majority of these natural producers are found in soil and marine environments.[4] In parallel with the exploration of natural phenazines, chemists have synthesized over 6,000 phenazine derivatives, driven by the quest for novel therapeutic agents and materials with unique electrochemical properties.[3][4]
The Blueprint of Life: Biosynthesis of Phenazine Compounds
The biosynthesis of the core phenazine structure originates from the shikimic acid pathway, a central metabolic route in bacteria and plants for the production of aromatic amino acids.[5] The biosynthesis can be broadly divided into two main stages: the formation of the core phenazine scaffold and the subsequent modification of this scaffold to generate the diverse array of phenazine derivatives observed in nature.
The key precursor from the shikimic acid pathway is chorismic acid. Two molecules of a chorismate-derived intermediate are condensed in a head-to-tail fashion to form the tricyclic phenazine ring system.[5] A conserved set of genes, typically organized in a phz operon (phzABCDEFG), encodes the enzymes responsible for this core synthesis.[1] This process leads to the formation of key intermediates like phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC).[2]
From these core structures, a wide variety of phenazine derivatives are generated through the action of tailoring enzymes. These modifications include hydroxylation, N-methylation, amidation, glycosylation, and prenylation, which significantly influence the biological activity and physical properties of the final phenazine molecule.[2]
Caption: A simplified diagram illustrating the key steps in the biosynthesis of phenazine compounds from chorismic acid.
From Benchtop to Production: Chemical Synthesis of Phenazines
The diverse biological activities of phenazines have spurred the development of numerous chemical synthetic routes to access both natural products and novel analogs. One of the earliest and most well-known methods is the Wohl-Aue reaction , first reported in 1901. This reaction typically involves the condensation of an aromatic nitro compound with an aniline in the presence of a base.[6]
Other common synthetic strategies include:
-
Condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds: This is a straightforward method for forming the pyrazine ring of the phenazine core.
-
Reductive cyclization of 2-nitrodiphenylamines: The nitro group is reduced to an amino group, which then undergoes intramolecular cyclization.
-
Oxidative cyclization of diaminodiphenylamines: This method involves the oxidation of the diamine to form the phenazine ring.
The choice of synthetic route often depends on the desired substitution pattern on the phenazine core. Modern synthetic methods, including palladium-catalyzed cross-coupling reactions, have further expanded the toolkit for creating complex phenazine derivatives with high yields and regioselectivity.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for a selection of phenazine compounds.
Table 1: Physical and Chemical Properties of Representative Phenazines
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Solubility in Water |
| Phenazine | C₁₂H₈N₂ | 180.21 | 174–177 | Yellow to brown crystalline powder | Insoluble |
| Pyocyanin | C₁₃H₁₀N₂O | 210.23 | 133-135 | Blue needles | Slightly soluble |
| Phenazine-1-carboxylic acid (PCA) | C₁₃H₈N₂O₂ | 224.22 | 241-243 | Yellow needles | Sparingly soluble |
| 1-Hydroxyphenazine | C₁₂H₈N₂O | 196.21 | 157-159 | Yellow-orange needles | Slightly soluble |
Data compiled from various sources, including PubChem.[7]
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Phenazines against Pathogenic Bacteria
| Compound | Staphylococcus aureus (MRSA) (μM) | Staphylococcus epidermidis (MRSE) (μM) | Enterococcus faecium (VRE) (μM) |
| Pyocyanin | >100 | >100 | >100 |
| 2-bromo-1-hydroxyphenazine | 6.25 | 6.25 | ND |
| Halogenated Phenazine (HP-1) | 1.56 - 3.13 | 1.56 | 3.13 |
| Halogenated Phenazine (HP-29) | 0.1 - 0.2 | 0.1 | 0.1 |
ND: Not Determined. Data adapted from studies on halogenated phenazine analogs.[1][2]
Table 3: IC₅₀ Values of Selected Phenazine Derivatives against Human Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) (μM) | A549 (Lung Cancer) (μM) | MCF-7 (Breast Cancer) (μM) | HL-60 (Leukemia) (μM) |
| Benzo[a]phenazine derivative 5a-1 | 5.23 | 8.91 | 2.15 | 1.87 |
| Benzo[a]phenazine derivative 5d-2 | 2.27 | 1.98 | 1.04 | 1.12 |
| Phenazine | 47 (24h) | ND | ND | ND |
| 5-methyl phenazine-1-carboxylic acid | ND | 0.4887 | 0.4586 | ND |
ND: Not Determined. Data compiled from multiple sources.[8][9]
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of phenazine-1-carboxylic acid via a modified Wohl-Aue/Ullmann condensation and a general protocol for the extraction and purification of phenazines from bacterial cultures.
Synthesis of Phenazine-1-carboxylic Acid (PCA)
This protocol describes a two-step synthesis of PCA starting from 2-chloro-3-nitrobenzoic acid and aniline.
Step 1: Synthesis of 2-(phenylamino)-3-nitrobenzoic acid
-
To a round-bottom flask, add 2-chloro-3-nitrobenzoic acid (1.0 g, 4.96 mmol), aniline (0.55 g, 5.95 mmol), and potassium carbonate (1.37 g, 9.92 mmol) in dimethylformamide (DMF) (20 mL).
-
Add copper(I) iodide (0.095 g, 0.50 mmol) as a catalyst.
-
Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the mixture into 100 mL of ice-cold water.
-
Acidify the aqueous solution with 2M HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield 2-(phenylamino)-3-nitrobenzoic acid.
Step 2: Reductive Cyclization to Phenazine-1-carboxylic acid
-
Dissolve the 2-(phenylamino)-3-nitrobenzoic acid from the previous step (1.0 g, 3.87 mmol) in a mixture of ethanol (30 mL) and 2M sodium hydroxide (10 mL).
-
Heat the solution to reflux.
-
Slowly add a solution of sodium dithionite (2.0 g, 11.5 mmol) in water (10 mL) to the refluxing mixture.
-
Continue refluxing for 1 hour. The color of the solution should change, indicating the reduction and cyclization.
-
Cool the reaction mixture to room temperature and acidify with 2M HCl to a pH of approximately 2-3 to precipitate the PCA.
-
Filter the yellow solid, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or acetic acid to obtain pure phenazine-1-carboxylic acid.
Caption: A flowchart outlining the key steps in the chemical synthesis of phenazine-1-carboxylic acid.
General Protocol for Extraction and Purification of Phenazines from Pseudomonas aeruginosa Culture
This protocol provides a general method for the extraction and purification of phenazines from a liquid culture of Pseudomonas aeruginosa.
-
Cultivation: Inoculate a suitable liquid medium (e.g., King's B broth) with P. aeruginosa and incubate at 37°C with shaking for 48-72 hours, or until the characteristic blue-green pigmentation is observed.
-
Cell Removal: Centrifuge the culture at 8,000 x g for 15 minutes to pellet the bacterial cells.
-
Acidification and Extraction: Carefully decant the supernatant into a separating funnel. Acidify the supernatant to a pH of 2.0 with concentrated HCl. Extract the acidified supernatant three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification by Column Chromatography: a. Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane). b. Dissolve the crude extract in a minimal amount of the elution solvent and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. d. Collect fractions and monitor the separation by thin-layer chromatography (TLC). e. Combine the fractions containing the desired phenazine(s) and evaporate the solvent.
-
High-Performance Liquid Chromatography (HPLC) Analysis and Purification: a. For quantitative analysis and further purification, dissolve the partially purified phenazine in a suitable solvent (e.g., methanol). b. Inject the sample onto a reverse-phase C18 HPLC column. c. Elute with a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 10% to 90% acetonitrile over 20 minutes. d. Monitor the elution at the characteristic absorbance wavelength of the target phenazine (e.g., ~254 nm and ~365 nm for PCA). e. Collect the peaks corresponding to the pure phenazine compounds.
Caption: A schematic representation of the steps involved in the extraction and purification of phenazine compounds from bacterial cultures.
Conclusion and Future Perspectives
The journey of phenazine research, from the initial observation of "blue pus" to the development of potent therapeutic candidates, highlights the remarkable chemical diversity and biological significance of this class of compounds. The continued exploration of microbial genomes is likely to unveil novel phenazine structures with unique biological activities. Advances in synthetic chemistry will enable the creation of increasingly complex and targeted phenazine-based drugs. Furthermore, a deeper understanding of the biosynthesis and regulation of phenazine production in microorganisms holds promise for biotechnological applications, such as the development of biocontrol agents in agriculture and the engineering of microbial cell factories for the sustainable production of valuable phenazines. The rich history and ongoing discoveries ensure that phenazines will remain a vibrant and fruitful area of scientific inquiry for years to come.
References
- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of phenazines in bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenazine | C12H8N2 | CID 4757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Mechanism of Action of 2,7-Diamino-3-methoxyphenazine
A comprehensive search of scientific literature and chemical databases has revealed no available information on the specific compound 2,7-Diamino-3-methoxyphenazine. Therefore, its mechanism of action, associated biological activities, and experimental protocols are not documented in publicly accessible resources.
The lack of data prevents the creation of a detailed technical guide, including quantitative data tables, experimental methodologies, and signaling pathway diagrams as requested. The compound may be novel, hypothetical, or referred to by a different nomenclature that is not standard.
While information on the requested molecule is unavailable, the broader class of phenazine compounds, to which it theoretically belongs, is known for a wide range of biological activities. Phenazines are heterocyclic nitrogen-containing compounds produced by various microorganisms and are also synthesized for diverse applications.
General Biological Activities of Structurally Related Phenazine Compounds
Phenazine derivatives have been investigated for several biological effects, which could provide a hypothetical basis for the potential activities of this compound. It is crucial to note that the following information pertains to the general class of phenazines and not the specific, undocumented compound requested.
1. Antimicrobial Activity: Many phenazine compounds exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Their mechanism often involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and damage to cellular components of the microorganisms.
2. Anticancer Properties: Certain phenazine derivatives have demonstrated cytotoxic effects on various cancer cell lines. The proposed mechanisms include DNA intercalation, inhibition of topoisomerase II, and induction of apoptosis. For instance, some diaminophenazine derivatives are known to interact with DNA.
3. Redox Cycling and Electron Transport: The planar aromatic structure of the phenazine core allows it to act as an electron carrier. This property is fundamental to its biological activities, enabling it to participate in redox cycling and interfere with cellular electron transport chains.
Hypothetical Signaling Pathway Involvement
Based on the activities of related compounds, a molecule like this compound could potentially interact with the following signaling pathways:
-
Oxidative Stress Response Pathways: By inducing ROS, it could activate pathways such as the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress.
-
Apoptosis Pathways: If it possesses anticancer activity, it might trigger intrinsic or extrinsic apoptotic pathways, involving caspases and Bcl-2 family proteins.
-
NF-κB Signaling Pathway: Some compounds with inflammatory or anti-inflammatory properties modulate the NF-κB pathway, which is a key regulator of inflammation and cell survival.
Below is a generalized and hypothetical diagram representing a potential mechanism for a phenazine compound inducing oxidative stress.
Caption: Hypothetical pathway of phenazine-induced oxidative stress.
Without specific studies on this compound, any discussion on its mechanism of action remains speculative and based on the activities of structurally related phenazine compounds. Further research and synthesis of this specific molecule are required to elucidate its biological profile. Should the user be interested in a detailed guide on a well-documented diaminophenazine or another related phenazine compound, this can be provided upon request.
Biological Activity of 2,7-Diamino-3-methoxyphenazine: An Overview
Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria.[1][2] The biological activity of phenazine derivatives is highly dependent on the nature and position of their substituents.[2][3] For instance, substitutions can significantly impact a molecule's redox potential, ability to intercalate with DNA, and interactions with specific enzymes, thereby defining its therapeutic potential.[4]
Numerous studies have explored the biological activities of various substituted phenazines. These activities include:
-
Antimicrobial and Antibiofilm Activity: Many phenazine derivatives exhibit potent activity against a broad spectrum of bacteria and fungi.[1][3] Their mechanisms often involve the generation of reactive oxygen species, leading to cellular damage.
-
Anticancer Activity: Certain phenazine compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][3] The proposed mechanisms include DNA intercalation, inhibition of topoisomerase, and induction of apoptosis.[4]
-
Antituberculosis Activity: A notable example is clofazimine, a riminophenazine derivative, which is a key component of multidrug-resistant tuberculosis treatment.
-
Anti-dengue Activity: More recently, imidazole-phenazine derivatives have been investigated as potential inhibitors of the dengue virus protease.[5]
While these examples highlight the diverse biological potential of the phenazine scaffold, the absence of specific data for 2,7-Diamino-3-methoxyphenazine makes it impossible to provide a detailed technical guide as requested. There is no quantitative data for tabulation, no specific experimental protocols to detail, and no elucidated signaling pathways to visualize for this particular compound based on the available scientific literature.
Further research is required to synthesize and characterize this compound and to subsequently evaluate its biological profile. Such studies would be necessary to determine its potential therapeutic applications and mechanisms of action. Without such foundational research, any discussion of its biological activity would be purely speculative.
Researchers and drug development professionals interested in this specific molecule should consider this a novel area for investigation. Future studies could explore its synthesis and subsequent screening for a variety of biological activities, which may reveal unique properties and contribute to the broader understanding of phenazine pharmacology.
References
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Substituted Phenazines: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazines are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. The phenazine core structure, consisting of a dibenzo-annulated pyrazine ring, serves as a versatile scaffold for the synthesis of a diverse array of substituted derivatives. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This technical guide provides a comprehensive literature review of substituted phenazines, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the molecular signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Data Presentation: Quantitative Biological Activity
The biological activity of substituted phenazines is highly dependent on the nature and position of their substituents. The following tables summarize the in vitro anticancer and antimicrobial activities of a selection of substituted phenazine derivatives, providing a quantitative basis for structure-activity relationship (SAR) analysis.
Table 1: Anticancer Activity of Substituted Phenazines (IC50 Values in µM)
| Compound | Substitution Pattern | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HL-60 (Leukemia) | Citation |
| 5d-2 | Benzo[a]phenazine with C-9 and C-10 substitutions | 1.04 | 2.27 | 1.56 | 1.89 | [1] |
| B3962 | Tetramethylpiperidine-substituted | - | - | - | - | [2] |
| B4126 | Tetramethylpiperidine-substituted | - | - | - | - | [2] |
| B4125 | Tetramethylpiperidine-substituted | - | - | - | - | [2] |
| Compound 4 | 2-chloro-N-(phenazin-2-yl)benzamide | - | - | - | K562: comparable to cisplatin | [3] |
| Compound 7 | 2-chloro-N-(phenazin-2-yl)benzamide | - | - | - | - | [3] |
| Compound 16 | 2-chloro-N-(phenazin-2-yl)benzamide | - | - | - | - | [3] |
| Compound 19 | 2-chloro-N-(phenazin-2-yl)benzamide | - | - | - | - | [3] |
| 1g2a | 2-phenylacrylonitrile derivative | - | - | - | HCT116: 0.0059, BEL-7402: 0.0078 | [4] |
| Phx-1 | 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one | A-172: 60, U-251 MG: 60 | - | - | - | [1] |
| Phx-3 | 2-aminophenoxazine-3-one | A-172: 10, U-251 MG: 3 | - | - | - | [1] |
Note: '-' indicates data not available in the cited sources.
Table 2: Antimicrobial Activity of Substituted Phenazines (MIC Values in µg/mL)
| Compound | Substitution Pattern | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger | Citation |
| HP-1 | 2,4-dibromo-1-hydroxyphenazine | 1.56 µM | - | - | - | [5] |
| HP-29 | Halogenated phenazine | 0.08 µM | - | - | - | [6] |
| Compound 82 | Halogenated phenazine | Stronger than vancomycin (2 µg/mL) | - | - | - | [7] |
| Compound 83 | Halogenated phenazine | Stronger than vancomycin (2 µg/mL) | - | - | - | [7] |
| Compound 88 | Halogenated phenazine | 1.56 µM | - | - | - | [7] |
| Phenazine-1-carboxylic acid (PCA) | 1-carboxy | - | - | 8 | 64 | [8],[7] |
| Phenazine-1-carboxamide (PCN) | 1-carboxamido | - | - | 32-64 | 32-64 | [7] |
| Compound 4c | Prenylated, glycosylated, benzylated | - | - | Zone of inhibition: 13 mm | - | [9] |
| Compound 4d | Prenylated, glycosylated, benzylated | - | 12 mm | Zone of inhibition: 12 mm | - | [9] |
| Compound 6a | Prenylated, glycosylated, benzylated | - | 12 mm | - | - | [9] |
| Compound 6e | Prenylated, glycosylated, benzylated | 12 mm | - | Zone of inhibition: 12 mm | - | [9] |
| Compound 7c | Prenylated, glycosylated, benzylated | - | - | Zone of inhibition: 12 mm | - | [9] |
| Compound 7e | Prenylated, glycosylated, benzylated | 12 mm | - | - | - | [9] |
Note: Some values are reported as zone of inhibition in mm or in µM. '-' indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on substituted phenazines. These protocols are intended to serve as a guide for researchers looking to synthesize and evaluate these compounds.
Synthesis of Substituted Phenazines
General Procedure for the Synthesis of 2,3-Dialkoxyphenazines [10]
This method involves a three-step process starting with a Buchwald-Hartwig coupling reaction.
-
Buchwald-Hartwig Coupling: A nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline is coupled with a 1-bromo-2-nitrobenzene derivative in the presence of a palladium catalyst and a phosphine ligand. The reaction is typically carried out in a suitable solvent such as toluene or dioxane at elevated temperatures.
-
Reduction of Nitro Groups: The resulting bis(2-nitrophenyl)amine derivative is then subjected to reduction to convert the two nitro groups into amino groups. This is often achieved using a reducing agent like sodium borohydride in the presence of a palladium on carbon catalyst.
-
Oxidative Cyclization: The final step is a tandem-like oxidation of the diamine intermediate to form the phenazine ring system. This can be accomplished by stirring with an oxidizing agent such as ferric chloride in an acidic medium. The product is then purified by column chromatography.
Synthesis of 1-Hydroxyphenazine Derivatives [11][12]
-
Starting Material: The synthesis often begins with a suitably substituted o-phenylenediamine and a catechol derivative.
-
Condensation Reaction: The o-phenylenediamine and catechol are condensed in the presence of an oxidizing agent. A common method involves heating the reactants in an appropriate solvent.
-
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired 1-hydroxyphenazine derivative.
Biological Assays
MTT Assay for Cytotoxicity [3][10][13][14][15][16]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted phenazine compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [16][17][18][19][20]
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The substituted phenazine compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition) [21][22][23]
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the phenazine derivatives for a short period, followed by stimulation with LPS.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated (control) wells.
Signaling Pathways and Mechanisms of Action
Substituted phenazines exert their biological effects through various mechanisms, often involving the modulation of key cellular signaling pathways. This section describes some of the prominent pathways and provides visualizations using the DOT language.
Mitochondrial Apoptotic Pathway
Many substituted phenazines induce apoptosis (programmed cell death) in cancer cells through the intrinsic or mitochondrial pathway. This process is often initiated by the generation of reactive oxygen species (ROS).[24][25]
Caption: Mitochondrial apoptosis pathway induced by substituted phenazines.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some phenazine derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.[4][19][26][27]
Caption: Inhibition of the NF-κB signaling pathway by substituted phenazines.
Conclusion
Substituted phenazines represent a promising class of compounds with a wide range of biological activities. The modular nature of their synthesis allows for the generation of diverse libraries of derivatives, enabling extensive structure-activity relationship studies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon. Furthermore, the elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways such as apoptosis and NF-κB, opens up new avenues for the rational design of novel and more potent therapeutic agents. Continued research in this area is warranted to fully explore the therapeutic potential of substituted phenazines in various disease contexts.
References
- 1. Phenoxazine derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Possible mechanism of antifungal phenazine-1-carboxamide from Pseudomonas sp. against dimorphic fungi Benjaminiella poitrasii and human pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain [frontiersin.org]
- 9. chemijournal.com [chemijournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of some methoxy- and hydroxy-phenazine-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Synthetic routes for phenazines: an overview | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic activity of phenazines isolated from Pseudomonas aeruginosa in combination with azoles against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. KEGG PATHWAY Database [genome.jp]
- 19. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenazine Derivatives with Anti-Inflammatory Activity from the Deep-Sea Sediment-Derived Yeast-Like Fungus Cystobasidium laryngis IV17-028 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemicaljournal.org [chemicaljournal.org]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. Synthesis of Some New Phenazine Derivatives as Antifungal Agents [ejchem.journals.ekb.eg]
- 24. researchgate.net [researchgate.net]
- 25. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Interference with NF-κB signaling pathway by pathogen-encoded proteases: global and selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Crosstalk via the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Phenoxazine Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of phenoxazine dyes, a class of heterocyclic compounds with significant applications in biomedical research and materials science. Renowned for their strong fluorescence and photostability, these dyes are integral to the development of advanced imaging probes, sensors, and photosensitizers.[1][2] This document details their core spectroscopic characteristics, outlines experimental protocols for their synthesis and analysis, and visualizes key workflows and mechanisms.
Core Spectroscopic Properties of Phenoxazine Dyes
Phenoxazine dyes are characterized by their robust photophysical properties, which can be tuned by structural modifications. Their core structure consists of a tricyclic system with nitrogen and oxygen heteroatoms, which forms the basis of their electronic properties.[3] These dyes typically exhibit strong absorption and emission in the visible to near-infrared (NIR) region of the electromagnetic spectrum, a desirable characteristic for biological imaging applications to minimize autofluorescence from endogenous molecules.[4][5]
The electronic transitions responsible for their spectroscopic signatures are generally of a π-π* nature. The extent of π-conjugation, the presence of electron-donating or electron-withdrawing groups, and the overall rigidity of the molecular structure significantly influence the absorption and emission maxima, Stokes shift, quantum yield, and fluorescence lifetime.[6] For instance, extending the conjugation or introducing electron-donating groups typically leads to a red-shift in both absorption and emission spectra.[6]
Quantitative Spectroscopic Data
The following table summarizes key spectroscopic parameters for a selection of representative phenoxazine dyes from the literature. This data is intended to provide a comparative overview and guide the selection of appropriate dyes for specific applications.
| Dye Name/Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Phenoxazine | 239 | Not specified | 0.025 | Ethanol | PhotochemCAD |
| Oxazine 1 (Oxazine 725) | ~650 | 666-676 | ~0.27 (in EtOH) | DMSO, Water, EtOH | ResearchGate[7] |
| 9-maleimido-5H-benzo[a]phenoxazin-5-one | Not specified | Not specified | Not specified | Not specified | ResearchGate |
| POZ-1 | 371 | Not specified | Not specified | THF | ScienceDirect |
| POZ-2 | 336, 465 | Not specified | Not specified | THF | ScienceDirect |
| Nile Red | Varies with solvent polarity | Varies with solvent polarity | Varies with solvent polarity | Various | PMC |
| Nile Blue | ~635 | Not specified | Not specified | Aqueous | Request PDF[2] |
Note: Spectroscopic properties of dyes are highly dependent on the solvent environment. The values presented above are for the specified solvents and may vary under different conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic characterization of phenoxazine dyes, compiled from various sources.
General Synthesis of a Phenoxazine Dye
The synthesis of phenoxazine dyes can be achieved through several routes, often involving the condensation of an aminophenol derivative with a suitable coupling partner.[1] A general procedure is outlined below, based on the synthesis of 6-chloro-5H-benzo[a]phenoxazin-5-one.[1]
Materials:
-
2-aminophenol
-
2,3-dichloro-1,4-naphthoquinone
-
Anhydrous sodium acetate
-
Benzene
-
Ethanol
-
Water
Procedure:
-
A mixture of 2,3-dichloro-1,4-naphthoquinone and 2-aminophenol in a 1:1 molar ratio is prepared in benzene.
-
Anhydrous sodium acetate is added to the mixture.
-
The reaction mixture is heated at a high temperature under reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from an ethanol-water mixture (2:1) to yield the final product.[1]
Spectroscopic Characterization Workflow
The characterization of newly synthesized phenoxazine dyes involves a series of spectroscopic and analytical techniques to confirm their structure and photophysical properties.
Workflow:
-
Purification: The synthesized dye is first purified using techniques such as column chromatography or recrystallization to ensure high purity, which is crucial for accurate spectroscopic measurements.
-
Structural Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
-
Photophysical Characterization:
-
UV-Vis Absorption Spectroscopy: To determine the absorption spectrum and the wavelength of maximum absorption (λabs).
-
Fluorescence Spectroscopy: To measure the emission spectrum and the wavelength of maximum emission (λem).
-
Quantum Yield (ΦF) Determination: The fluorescence quantum yield is determined relative to a standard with a known quantum yield.[8][9]
-
Fluorescence Lifetime (τ) Measurement: Time-correlated single-photon counting (TCSPC) is often employed to measure the fluorescence lifetime.
-
Protocol for Fluorescence Quantum Yield Measurement (Relative Method)
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (spectroscopic grade)
-
Standard dye with known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)
-
Synthesized phenoxazine dye
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the standard and the sample.
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation:
ΦF(sample) = ΦF(standard) * (msample / mstandard) * (η2sample / η2standard)
Where:
-
ΦF is the fluorescence quantum yield
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to phenoxazine dyes.
Caption: General workflow for the synthesis and characterization of phenoxazine dyes.
Caption: "Turn-on" fluorescence sensing mechanism using a phenoxazine-based probe.
Applications in Research and Drug Development
The unique spectroscopic properties of phenoxazine dyes have led to their widespread use in various scientific disciplines.
-
Fluorescence Microscopy and Bioimaging: Their brightness and photostability make them excellent fluorophores for labeling and visualizing subcellular structures and biomolecules.[1][10] Phenoxazine derivatives like Nile Red are well-known for their solvatochromic properties, allowing them to report on the polarity of their microenvironment, which is useful for studying cell membranes and lipid droplets.[1]
-
Fluorescent Probes and Sensors: The phenoxazine scaffold can be functionalized to create probes that respond to specific analytes or changes in the biological environment, such as pH, metal ions, or reactive oxygen species.[10] The "turn-on" fluorescence mechanism, where a non-fluorescent precursor becomes highly fluorescent upon reaction with a target molecule, is a powerful strategy for sensitive and selective detection.[4]
-
Dye-Sensitized Solar Cells (DSSCs): Phenoxazine derivatives have been explored as sensitizers in DSSCs due to their strong absorption in the visible region and their ability to inject electrons into semiconductor materials.[1]
-
Photodynamic Therapy (PDT): As photosensitizers, phenoxazine dyes can generate reactive oxygen species upon light irradiation, which can be harnessed to induce cell death in cancer cells.
Conclusion
Phenoxazine dyes represent a versatile class of compounds with tunable spectroscopic properties that are highly valuable for researchers, scientists, and drug development professionals. A thorough understanding of their synthesis, characterization, and photophysical behavior is essential for the rational design of new and improved tools for a wide range of applications, from fundamental biological research to the development of novel diagnostics and therapeutics. The experimental protocols and workflows provided in this guide serve as a practical resource for harnessing the full potential of these powerful fluorescent molecules.
References
- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. graphviz.org [graphviz.org]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 10. researchgate.net [researchgate.net]
The Chemical Characterization of Phenazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and microbiology.[1] Their broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties, makes them attractive scaffolds for drug discovery and development.[1][2] This technical guide provides an in-depth overview of the key techniques and methodologies used for the chemical characterization of phenazine derivatives, with a focus on spectroscopic and crystallographic methods.
Spectroscopic Characterization
Spectroscopic techniques are fundamental to the elucidation of the chemical structure of newly synthesized or isolated phenazine derivatives. The most commonly employed methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of phenazine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.[3][4]
Table 1: Representative ¹H NMR Chemical Shifts (δ) for Phenazine Derivatives
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| Phenazine | CDCl₃ | H-1, H-8 | 8.249 | m | |
| H-2, H-7 | 7.834 | m | |||
| (E)-N′-(pyridine-4-methyl)phenazine-1-carbonyl hydrazide | d-DMSO | NH | 13.42 | s | |
| 4-pyridine-H | 8.72 | d | 6.0 | ||
| N=CH | 8.62 | s | |||
| quinoxaline-H | 8.57–8.47 | d | 6.0 | ||
| quinoxaline-H | 8.37–8.32 | d | |||
| quinoxaline-H | 8.14–8.05 | m | |||
| 4-pyridine-H | 7.78 | d | 6.0 | ||
| 11-(4-cyanophenyl)dipyrido[3,2-a:2',3'-c]phenazine | CDCl₃ | H-1, H-8 | 9.65 | m | |
| H-3, H-6 | 9.31 | m | |||
| H-10 | 8.58 | d | 2.2 | ||
| H-13 | 8.46 | d | 8.8 | ||
| H-12 | 8.17 | dd | 8.9, 2.1 | ||
| H-16 | 7.97 | d | 8.7 | ||
| H-17 | 7.87 | d | 8.6 | ||
| H-2, H-7 | 7.83 | m |
Data compiled from references[3][5][6].
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Phenazine Derivatives
| Compound | Solvent | Carbon | Chemical Shift (ppm) |
| (E)-N′-(pyridine-4-methyl)phenazine-1-carbonyl hydrazide | CDCl₃ | C=O | 161.3 |
| Aromatic C | 151.1, 148.5, 143.4, 141.0, 140.2, 136.6, 134.6, 132.3, 131.4, 130.2, 130.0, 128.6, 127.8, 122.6, 119.0, 118.0, 114.1 | ||
| Aliphatic C | 56.3 | ||
| 11-(4-cyanophenyl)dipyrido[3,2-a:2',3'-c]phenazine | CDCl₃ | Aromatic C | 152.64, 152.60, 147.67, 144.03, 142.66, 142.44, 141.82, 141.49, 134.62, 134.52, 133.13, 130.65, 130.17, 128.42, 127.84, 127.77, 124.69 |
| CN | 118.72 | ||
| C18 | 112.43 |
Data compiled from references[3][6].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of phenazine derivatives and to gain insights into their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.[3][7]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Phenazine Derivative
| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |
| (E)-N′-(pyridine-4-methyl)phenazine-1-carbonyl hydrazide | ESI+ | 328.1102 [M+H]⁺ | 328.1198 [M+H]⁺ | C₁₉H₁₃N₅O |
Data from reference[3].
X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule.[3][8] This method provides precise information on bond lengths, bond angles, and the overall conformation of the phenazine derivative in the solid state.
Table 4: Crystallographic Data for a Phenazine Derivative
| Parameter | (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234(5) |
| b (Å) | 25.4321(13) |
| c (Å) | 11.2345(6) |
| α (°) | 90 |
| β (°) | 109.876(2) |
| γ (°) | 90 |
| V (ų) | 2712.3(3) |
| Z | 4 |
| R-factor (%) | 5.23 |
Data extracted from a representative study[3]. Note that specific parameters will vary for different derivatives.
Experimental Protocols
The synthesis and characterization of phenazine derivatives involve a series of well-defined experimental procedures. Below are generalized protocols for synthesis and characterization.
General Synthesis of Phenazine-1-carboxylic Acylhydrazone Derivatives
This protocol describes a common synthetic route to a class of phenazine derivatives.[3][4]
-
Synthesis of Phenazine-1-carboxylic acid (PCA): Aniline is reacted with 2-bromo-3-nitro-benzoic acid to yield PCA.
-
Esterification: The synthesized PCA is then esterified, typically using an alcohol in the presence of an acid catalyst.
-
Hydrazinolysis: The ester is reacted with hydrazine hydrate to form phenazine-1-carboxylic hydrazine.
-
Condensation: Finally, the phenazine-1-carboxylic hydrazine is condensed with various aldehydes or ketones to yield the target acylhydrazone compounds.
Characterization Workflow
The following workflow outlines the typical steps for the chemical characterization of a newly synthesized phenazine derivative.
Biological Activity and Signaling Pathways
Phenazine derivatives exhibit a wide range of biological activities, which are often attributed to their ability to participate in redox cycling and generate reactive oxygen species (ROS).[9][10] Understanding the signaling pathways affected by these compounds is crucial for their development as therapeutic agents.
General Mechanism of Action
Many phenazines exert their biological effects by interfering with cellular respiration and inducing oxidative stress.[10] This can lead to a cascade of downstream events, ultimately resulting in cell death in pathogenic microorganisms or cancer cells.
Conclusion
The chemical characterization of phenazine derivatives is a multi-faceted process that relies on a combination of powerful analytical techniques. NMR spectroscopy and mass spectrometry are essential for elucidating the chemical structure, while single-crystal X-ray diffraction provides definitive proof of the three-dimensional arrangement of atoms. A thorough understanding of these characterization methods, coupled with detailed experimental protocols and an appreciation for the biological context of these molecules, is critical for advancing the development of novel phenazine-based drugs and materials.
References
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenazine(92-82-0) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reproducible phenazine molecular stacks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,7-Diamino-3-methoxyphenazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and experimental protocols for 2,7-Diamino-3-methoxyphenazine, a fluorescent heterocyclic compound. While specific data for this derivative is emerging, the protocols provided are based on established methodologies for analogous diaminophenazine compounds and are intended to serve as a starting point for experimental design.
Chemical Properties and Potential Applications
This compound belongs to the phenazine class of nitrogen-containing heterocyclic compounds. Phenazine derivatives are known for their diverse biological activities and fluorescent properties. The presence of amino and methoxy groups on the phenazine core of this compound suggests its potential utility in several research applications:
-
Fluorescent Cellular Imaging: The inherent fluorescence of the phenazine scaffold makes it a candidate for use as a fluorescent probe in cell biology to visualize cellular structures or monitor dynamic processes.
-
Anticancer Drug Development: Various phenazine derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating the potential of this compound as a therapeutic agent.[1]
-
DNA Intercalating Agent: The planar aromatic structure of phenazines suggests they may interact with DNA, offering a mechanism for anticancer activity and a tool for studying DNA-protein interactions.
-
Redox-Active Probe: Phenazines are redox-active molecules and can participate in electron transfer reactions, making them suitable for investigating cellular redox states and related signaling pathways.
Experimental Protocols
The following protocols are generalized methodologies that can be adapted for the use of this compound in various experimental settings.
2.1. Protocol for Fluorescent Staining of Cultured Cells
This protocol outlines the use of this compound as a fluorescent stain for visualizing mammalian cells.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Formalin solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% formalin solution for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Staining: Prepare a working solution of this compound in PBS (the optimal concentration should be determined empirically, starting with a range of 1-10 µM). Incubate the cells with the staining solution for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound stain.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound.
2.2. Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, HEY A8)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
2.3. Protocol for DNA Interaction Analysis via Fluorescence Spectroscopy
This protocol can be used to investigate the potential interaction of this compound with DNA.
Materials:
-
This compound
-
Calf thymus DNA (ctDNA) or other purified DNA
-
Tris-HCl buffer
-
NaCl
-
Fluorometer
Procedure:
-
Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and a stock solution of ctDNA in Tris-HCl buffer. The buffer should also contain NaCl to maintain ionic strength.
-
Fluorescence Measurement of the Compound: Record the fluorescence emission spectrum of a dilute solution of this compound in the Tris-HCl buffer.
-
Titration with DNA: To a fixed concentration of this compound, add increasing concentrations of ctDNA. After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record Spectra: Record the fluorescence emission spectrum after each addition of DNA.
-
Data Analysis: Analyze the changes in fluorescence intensity (quenching or enhancement) as a function of DNA concentration. This data can be used to determine the binding constant and to infer the mode of interaction (e.g., intercalation or groove binding).
Data Presentation
The following tables present hypothetical data that could be obtained from the experiments described above.
Table 1: Cytotoxicity of this compound on HeLa Cells (48h Incubation)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 78.6 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 25 | 21.7 ± 3.9 |
| 50 | 8.1 ± 2.5 |
Table 2: Fluorescence Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~420 nm |
| Emission Maximum (λem) | ~550 nm |
| Quantum Yield (ΦF) | 0.15 (in Ethanol) |
Table 3: DNA Binding Parameters of this compound
| Parameter | Value |
| Binding Constant (Kb) | 1.5 x 10^5 M^-1 |
| Binding Stoichiometry (n) | ~1 |
Visualizations
Experimental Workflow for Cellular Staining
A generalized workflow for fluorescent staining of cultured cells.
Workflow for MTT Cytotoxicity Assay
A standard workflow for determining the cytotoxicity of a compound using the MTT assay.
Hypothetical Signaling Pathway for Phenazine-Induced Cytotoxicity
References
Application Notes and Protocols for Phenazine Derivatives in Cell Biology
A comprehensive review of the current literature reveals no specific applications or detailed experimental protocols for the compound 2,7-Diamino-3-methoxyphenazine in the field of cell biology. Extensive searches have not yielded data on its mechanism of action, cellular targets, or established methodologies for its use in research or drug development.
However, the broader class of phenazine derivatives encompasses compounds with significant biological activities and established applications. This document provides an overview of related phenazine compounds, including their uses, available data, and experimental approaches, which may serve as a valuable reference for researchers interested in the potential applications of novel phenazine derivatives.
Related Phenazine Compounds with Known Biological Activity
While information on this compound is unavailable, other substituted phenazine derivatives have been studied for their utility in cell biology, primarily in the areas of mutagenicity and cancer research.
2,7-Diamino-3,8-dimethylphenazine
This compound has been identified as a mutagenic product resulting from the reaction of 2,4-diaminotoluene with hydrogen peroxide. Its primary application is in toxicology and mutagenesis studies.
Quantitative Data:
| Compound | Application | Test System | Result |
| 2,7-Diamino-3,8-dimethylphenazine | Mutagenicity Testing | Salmonella typhimurium TA98 with S9 mix | 212 revertants/nmole[1] |
Experimental Protocol: Ames Test for Mutagenicity
This protocol outlines the general procedure for assessing the mutagenic potential of a compound using the Salmonella typhimurium Ames test.
Workflow for Ames Test:
Caption: Workflow for the Ames Mutagenicity Test.
Methodology:
-
Bacterial Strain Preparation: A histidine-requiring strain of Salmonella typhimurium (e.g., TA98) is grown overnight in nutrient broth.
-
Metabolic Activation: The S9 fraction, derived from rat liver homogenate, is prepared and mixed with cofactors to create the S9 metabolic activation mix. This simulates mammalian metabolism.
-
Exposure: The test compound, the bacterial culture, and the S9 mix (or a buffer for control) are combined in a test tube.
-
Plating: Molten top agar is added to the mixture, which is then poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48 to 72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
4-Methyl-2,7-diamino-5,10-diphenyl-4,9-diazapyrenium hydrogensulfate (ADAP)
ADAP has been investigated as a potential antitumor agent due to its ability to intercalate with DNA and RNA.[2] Its applications are primarily in cancer cell biology and drug development.
Quantitative Data:
| Compound | Application | Cell Line | Concentration Range | Effect |
| ADAP | In vitro antiproliferative activity | Mouse (FsaR, SCCVII) and Human (HeLa, Caco-2, HT-29, MIAPaCa-2, HBL, HEp-2, SW620, MCF-7) tumor cells | 0.1 - 100 µM | Strong growth inhibition[2] |
| ADAP | Cellular Uptake | MIAPaCa-2 cells | µM concentrations | Enters cytoplasm within 5 min, nuclei within 60 min[2] |
Experimental Protocol: In Vitro Antiproliferative MTT Assay
This protocol describes a common method for assessing the cytotoxic or antiproliferative effects of a compound on cultured cancer cells.
Workflow for MTT Assay:
Caption: Workflow for the MTT Antiproliferative Assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., ADAP). Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a period of 48 to 72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: The plate is incubated for another 2 to 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or a specialized buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway Analysis
For compounds like ADAP that exhibit antitumor activity, it is crucial to investigate their effects on key signaling pathways involved in cell proliferation, survival, and apoptosis.
Hypothetical Signaling Pathway Modulation by an Antitumor Phenazine Derivative:
Caption: Potential mechanism of action for an antitumor phenazine derivative.
This diagram illustrates a plausible mechanism where a phenazine derivative intercalates with DNA, leading to DNA damage. This damage response activates the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax, leading to the activation of the caspase cascade and ultimately resulting in programmed cell death (apoptosis).
While this compound remains uncharacterized in the scientific literature, the study of related phenazine derivatives provides a solid foundation for future research. The protocols and conceptual frameworks presented here for mutagenicity testing, antiproliferative assays, and signaling pathway analysis can be adapted to investigate the biological activities of novel phenazine compounds. Researchers and drug development professionals are encouraged to utilize these methodologies to explore the potential of this chemical class in various cell biology applications.
References
- 1. 2,7-Diamino-3,8-dimethylphenazine as the major mutagenic product from the reaction of 2,4-diaminotoluene with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological properties of 4-methyl-2,7-diamino-5,10-diphenyl-4,9-diazapyrenium hydrogensulfate (ADAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Diamino-3-methoxyphenazine as a Fluorescent Marker
Note to the Reader: Extensive searches for "2,7-Diamino-3-methoxyphenazine" did not yield specific information regarding its use as a fluorescent marker. It is possible that this is a novel or less-documented compound. However, the chemical name suggests a structural similarity to other diamino-aromatic fluorescent probes. A well-characterized and widely used fluorescent marker with a related structure is 2,3-Diaminonaphthalene (DAN) . This document will provide detailed application notes and protocols for DAN as a highly sensitive fluorescent probe, particularly for the detection of nitric oxide (NO).
Application Note: 2,3-Diaminonaphthalene (DAN) for Nitric Oxide Detection
Introduction
2,3-Diaminonaphthalene (DAN) is a versatile fluorescent probe primarily utilized for the quantification of nitric oxide (NO) in biological samples.[1] Nitric oxide is a critical signaling molecule in various physiological and pathological processes, but its short half-life makes direct measurement challenging.[2] The DAN assay provides an indirect method by detecting nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[2][3] This method is noted for its high sensitivity, often being 50 to 100 times more sensitive than the conventional Griess assay.[4][5]
Principle of Detection
The fundamental principle of the DAN assay lies in the chemical reaction between DAN and nitrite under acidic conditions.[4] In an acidic environment (pH ~2), nitrite is converted to a nitrosating agent, dinitrogen trioxide (N₂O₃).[3] DAN, which is relatively non-fluorescent, reacts with this agent to form 1H-naphthotriazole, a highly fluorescent product.[3][6] The fluorescence intensity of the resulting 1H-naphthotriazole is directly proportional to the initial nitrite concentration. For optimal fluorescence, the pH is raised to alkaline levels (pH >10) before measurement.[4]
Applications
The high sensitivity of the DAN assay makes it suitable for a wide range of applications in biomedical research and drug development, including:
-
Quantification of NO Production in Cell Cultures: Measuring NO release from various cell types, such as endothelial cells and macrophages, in response to stimuli.[7][8]
-
Analysis of Biological Fluids: Determining nitrite and nitrate concentrations in plasma, serum, urine, and tissue homogenates.
-
Screening for Nitric Oxide Synthase (NOS) Inhibitors: Evaluating the efficacy of potential drug candidates in modulating NO production.[8]
-
Environmental Monitoring: Detecting nitrite and selenium levels in water samples.[9]
Quantitative Data
The following tables summarize the key quantitative parameters for the 2,3-Diaminonaphthalene assay.
Table 1: Physicochemical and Spectral Properties of 2,3-Diaminonaphthalene and its Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) |
| 2,3-Diaminonaphthalene (DAN) | C₁₀H₁₀N₂ | 158.2 | - | Weakly fluorescent |
| 1H-Naphthotriazole (Product) | C₁₀H₇N₃ | 169.18 | 360-375 | 410-450 |
Note: Optimal emission detection is often recommended around 450 nm to minimize background fluorescence from DAN and enhance sensitivity.[4]
Table 2: Performance Characteristics of the DAN Assay for Nitrite Detection
| Parameter | Value | Reference |
| Detection Limit | 10-50 nM | [3][4] |
| Linear Range | 0.02 - 10.0 µM | [10] |
| Sensitivity vs. Griess Assay | 50-100 times more sensitive | [4][5] |
Experimental Protocols
Protocol 1: General Protocol for Nitrite Quantification using DAN
This protocol outlines the fundamental steps for measuring nitrite concentration in a sample.
Materials:
-
2,3-Diaminonaphthalene (DAN)
-
0.62 M Hydrochloric Acid (HCl)
-
2.8 M Sodium Hydroxide (NaOH)
-
Sodium Nitrite (NaNO₂) standard solution
-
Microplate reader with fluorescence detection capabilities
-
96-well black microplates
Procedure:
-
Preparation of DAN Reagent: Dissolve 50 µg of DAN in 1 ml of 0.62 M HCl to create a 0.31 mM DAN solution.[4] This solution should be freshly prepared and protected from light.
-
Standard Curve Preparation: Prepare a series of NaNO₂ standards (e.g., 0-10 µM) by diluting a stock solution in the same buffer as your samples.
-
Sample Incubation: In a 96-well plate, mix 100 µl of your sample or standard with 10 µl of the DAN reagent.[4]
-
Reaction: Incubate the plate at room temperature for 10-15 minutes, protected from light.[4]
-
Stopping the Reaction: Add 5 µl of 2.8 M NaOH to each well to stop the reaction and enhance the fluorescence of the product.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of approximately 365 nm and an emission wavelength of 450 nm.[4]
-
Data Analysis: Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use this curve to determine the nitrite concentration in your samples.
Protocol 2: Measurement of Total Nitrite and Nitrate in Cell Culture Supernatants
This protocol is adapted for biological samples that may contain both nitrite and nitrate. Nitrate must first be reduced to nitrite to be detected.
Materials:
-
All materials from Protocol 1
-
Nitrate Reductase
-
Enzyme Cofactors (e.g., NADPH)
-
Incubator at 37°C
Procedure:
-
Sample Preparation: Collect cell culture supernatants or other biological fluids. If necessary, deproteinize the samples.
-
Nitrate Reduction (for Total NO measurement):
-
To 80 µl of sample in a 96-well plate, add 10 µl of Nitrate Reductase solution and 10 µl of Enzyme Cofactors solution.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Nitrite Measurement (for Nitrite only):
-
To a separate 80 µl of the same sample, add 20 µl of buffer.
-
-
DAN Reaction:
-
To all wells (both reduced and non-reduced), add 10 µl of the DAN reagent.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Stopping the Reaction: Add 40 µl of stop solution (NaOH) to each well.
-
Fluorescence Measurement: Read the fluorescence at Ex/Em = 365/450 nm.
-
Calculation:
-
Use a nitrite standard curve to determine the concentration in both sets of wells.
-
The concentration from the non-reduced samples represents the initial nitrite.
-
The concentration from the nitrate-reduced samples represents total nitrite + nitrate.
-
Nitrate concentration can be calculated by subtracting the initial nitrite from the total concentration.
-
Visualizations
Caption: Reaction mechanism for nitric oxide detection using 2,3-Diaminonaphthalene (DAN).
Caption: Experimental workflow for the quantification of nitrite using the DAN assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NO Detection 2,3-Diaminonaphthalene (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]
- 5. Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene. | Sigma-Aldrich [sigmaaldrich.com]
- 6. biotium.com [biotium.com]
- 7. Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved nitric oxide detection using 2,3-diaminonaphthalene and its application to the evaluation of novel nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,7-Diamino-Substituted Fluorophores for In Vivo Imaging
Disclaimer: As of late 2025, publicly available research specifically detailing the use of 2,7-Diamino-3-methoxyphenazine for in vivo imaging is not available. The following application notes and protocols are based on the properties and applications of structurally related fluorescent dyes, particularly the 2,7-diaminobenzopyrylium (DAB) scaffold , which has been identified as a promising candidate for live-cell mitochondrial imaging. These notes serve as an illustrative guide for researchers exploring similar 2,7-diamino-substituted heterocyclic compounds for bio-imaging applications.
Introduction: 2,7-Diamino-Substituted Dyes in Cellular Imaging
Small-molecule fluorescent probes are indispensable tools in cellular biology and drug development, enabling the visualization of subcellular structures and dynamic processes without the need for genetic modification. The 2,7-diamino substitution pattern on certain heterocyclic scaffolds can give rise to desirable photophysical properties, including strong absorption and fluorescence.
While data on this compound is scarce, the related 2,7-diaminobenzopyrylium (DAB) dyes have been introduced as live-cell mitochondrial stains that are excitable with violet light.[1] These dyes represent an amalgam of coumarin and rhodamine structures, offering high photostability and tunable spectral properties.[1] Their cationic nature is believed to contribute to their accumulation in mitochondria, driven by the mitochondrial membrane potential.
This document provides an overview of the potential applications, key properties, and detailed protocols for utilizing 2,7-diamino-substituted fluorescent dyes for in vivo and live-cell imaging, using the DAB dyes as a primary example.
Potential Applications
-
Mitochondrial Staining in Live Cells: The primary application demonstrated for related compounds is the selective staining of mitochondria in living cells, which is crucial for studying mitochondrial dynamics, health, and function.[1]
-
High-Content Screening (HCS): The fluorescent properties of these dyes can be leveraged in automated microscopy platforms to screen for drug candidates that affect mitochondrial morphology or function.
-
Cellular Uptake and Distribution Studies: The intrinsic fluorescence of compounds like 4-Methyl-2,7-diamino-5,10-diphenyl-4,9-diazapyrenium hydrogensulfate (ADAP) has been used to study its own cellular entry and intracellular distribution, demonstrating rapid cytoplasmic localization followed by nuclear accumulation.[2]
-
In Vivo Tumor Imaging (Exploratory): Cationic and lipophilic fluorescent molecules can sometimes preferentially accumulate in tumor tissues due to differences in plasma and mitochondrial membrane potentials. While not yet demonstrated for this specific class, it remains an area of potential exploration.
Physicochemical and Optical Properties
The properties of 2,7-diamino-substituted dyes can be tuned by modifying their core structure and substituent groups. The table below summarizes hypothetical and known properties based on related compounds.
| Property | Description | Value (Illustrative) | Reference |
| Excitation Wavelength (λex) | The wavelength of light absorbed by the fluorophore to reach an excited state. | ~405 nm | [1] |
| Emission Wavelength (λem) | The wavelength of light emitted by the fluorophore as it returns to the ground state. | ~500 - 600 nm | [1] |
| Molar Extinction Coefficient | A measure of how strongly the dye absorbs light at a given wavelength. | > 40,000 M⁻¹cm⁻¹ | General dye property |
| Quantum Yield (Φ) | The efficiency of the fluorescence process (photons emitted per photon absorbed). | 0.2 - 0.6 | General dye property |
| Cellular Localization | The primary subcellular compartment where the dye accumulates. | Mitochondria | [1] |
| Photostability | Resistance to photobleaching upon exposure to excitation light. | High | [1] |
Experimental Protocols
Protocol 1: Live-Cell Mitochondrial Staining for Fluorescence Microscopy
This protocol describes the general procedure for staining mitochondria in cultured mammalian cells using a 2,7-diamino-substituted fluorescent dye.
Materials:
-
2,7-diamino-substituted dye (e.g., a DAB derivative)
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/Violet excitation filter)
Procedure:
-
Prepare Stock Solution: Prepare a 1-10 mM stock solution of the dye in anhydrous DMSO. Store at -20°C, protected from light.
-
Prepare Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 100-500 nM. Vortex briefly to mix.
-
Cell Staining: a. Remove the culture medium from the cells. b. Add the staining solution to the cells, ensuring they are completely covered. c. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash: a. Remove the staining solution. b. Wash the cells twice with pre-warmed complete culture medium or PBS to remove excess dye.
-
Imaging: a. Add fresh, pre-warmed medium to the cells. b. Image the cells immediately using a fluorescence microscope. Use an excitation wavelength around 405 nm and collect emission in the appropriate range (e.g., 500-550 nm).
Caption: Workflow for live-cell mitochondrial staining.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potential toxicity of the imaging probe on cell viability, which is a critical step before extensive in vivo use.
Materials:
-
2,7-diamino-substituted dye
-
Mammalian cells (e.g., HeLa, Caco-2)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the dye in culture medium. Replace the medium in the wells with the dye-containing medium. Include untreated and vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Signaling Pathways and Mechanism of Action
The primary mechanism for the accumulation of cationic dyes like the 2,7-diaminobenzopyrylium derivatives in mitochondria is the electrochemical potential across the inner mitochondrial membrane. Healthy, respiring cells maintain a significant negative potential inside the mitochondrial matrix, which drives the uptake and retention of positively charged molecules.
References
Application Notes and Protocols: Preparation of a 2,7-Diamino-3-methoxyphenazine Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diamino-3-methoxyphenazine is a heterocyclic aromatic compound belonging to the phenazine family. Phenazine derivatives are of significant interest in pharmaceutical and biological research due to their diverse activities, including antimicrobial, anticancer, and redox-mediating properties. The preparation of an accurate and stable stock solution is a critical first step for any in vitro or in vivo studies involving this compound. This document provides a detailed protocol for the preparation of a stock solution of this compound, intended for use in a research and drug development setting. Due to the limited availability of specific solubility data for this particular derivative, the protocol incorporates a preliminary solubility test to ensure optimal solvent selection.
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided in the table below. This information is essential for accurate calculations and safe handling of the compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₄O |
| Molecular Weight | 240.26 g/mol |
| Appearance | Expected to be a colored solid |
| Suggested Solvents | DMSO, DMF, Ethanol, Acidified Water |
| Storage Conditions | 2-8°C, protected from light |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Ethanol (95-100%), ACS grade or higher
-
0.1 M Hydrochloric acid (HCl)
-
Deionized water
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Amber or foil-wrapped storage vials
Preliminary Small-Scale Solubility Test
Given the absence of specific solubility data, a preliminary test is crucial.
-
Weigh approximately 1 mg of this compound into three separate microcentrifuge tubes.
-
To the first tube, add 100 µL of DMSO.
-
To the second tube, add 100 µL of Ethanol.
-
To the third tube, add 100 µL of 0.1 M HCl.
-
Vortex each tube for 30 seconds. If the solid does not dissolve, sonicate for 5-10 minutes.
-
Visually inspect for complete dissolution. The solvent that yields a clear solution without any particulate matter is the most suitable for preparing the stock solution.
Preparation of a 10 mM Stock Solution
The following steps describe the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.
-
Calculate the required mass:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 240.26 g/mol x 1000 mg/g = 2.40 mg
-
-
Weighing the compound:
-
Carefully weigh out 2.40 mg of this compound powder on an analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
-
Dissolution:
-
Add the chosen solvent from the preliminary solubility test (e.g., DMSO) dropwise to the microcentrifuge tube containing the powder.
-
Initially, add approximately 800 µL of the solvent.
-
Vortex the tube thoroughly until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes to aid dissolution.
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved, add the solvent to bring the final volume to 1.0 mL.
-
Vortex the solution again to ensure homogeneity.
-
-
Storage:
-
Transfer the stock solution to an amber or foil-wrapped vial to protect it from light.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at 2-8°C. For long-term storage, aliquoting and storing at -20°C or -80°C may be considered, depending on the stability of the compound in the chosen solvent.
-
Workflow Diagram
The following diagram illustrates the experimental workflow for preparing the this compound stock solution.
Caption: Experimental workflow for preparing the stock solution.
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and organic solvents.
-
Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvents for detailed safety information.
-
Dispose of all chemical waste according to institutional and local regulations.
Application of Phenazines in Anticancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of phenazine compounds as potential anticancer agents. It is intended to guide researchers in the screening, characterization, and mechanistic evaluation of these compounds.
Introduction to Phenazines in Oncology
Phenazines are a class of nitrogen-containing heterocyclic compounds, many of which are of natural origin, produced by microorganisms such as Pseudomonas and Streptomyces species.[1][2][3] A growing body of evidence highlights the potential of both natural and synthetic phenazine derivatives as anticancer agents.[2][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][5] This document outlines standardized protocols for assessing the anticancer properties of phenazines and presents key quantitative data from recent studies.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various phenazine derivatives against a range of cancer cell lines.
Table 1: Cytotoxicity of Phenazine Derivatives (IC50 Values)
| Phenazine Derivative | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 4 (2-chloro-N-(phenazin-2-yl)benzamide) | K562 | Human chronic myelogenous leukemia | 5.3 ± 0.4 | [4] |
| HepG2 | Human hepatocellular carcinoma | 6.8 ± 0.5 | [4] | |
| Diastaphenazine | HCT116 | Human colorectal carcinoma | 14.9 | [3] |
| BGC-823 | Human gastric carcinoma | 28.8 | [3] | |
| HepG2 | Human hepatocellular carcinoma | 65.2 | [3] | |
| 5-methyl-phenazine-1-carboxylic acid | A549 | Human lung carcinoma | 0.4887 | [3] |
| MDA-MB-231 | Human breast adenocarcinoma | 0.4586 | [3] | |
| Phenazine Cation 2 | A2780 | Human ovarian carcinoma | 8 | [6] |
| A2780CIS (Cisplatin-resistant) | Human ovarian carcinoma | 17 | [6][7] | |
| MCF7 | Human breast adenocarcinoma | 15 | [6][7] | |
| T24 | Human bladder carcinoma | 18 | [6][7] | |
| Phenazine-1-carboxylic acid | DU145 | Human prostate carcinoma | 19.5 (24h), 12.5 (48h) | [5][8] |
| Benzo[a]phenazine Derivative 5d-2 | HeLa | Human cervical cancer | 1.04 | [1] |
| A549 | Human lung carcinoma | 2.27 | [1] | |
| MCF-7 | Human breast adenocarcinoma | 1.56 | [1] | |
| HL-60 | Human promyelocytic leukemia | 1.21 | [1] | |
| Benzo[a]pyrano[2,3-c]phenazine 6{1,2,1,9} | HepG2 | Human hepatocellular carcinoma | 6.71 | |
| 1,2,4-triazolo[3,4-a]phthalazine 11h | MGC-803 | Human gastric carcinoma | 2.0 | [9] |
| EC-9706 | Human esophageal carcinoma | 4.5 | [9] | |
| HeLa | Human cervical cancer | 3.8 | [9] | |
| MCF-7 | Human breast adenocarcinoma | 2.9 | [9] |
Table 2: Apoptosis and ROS Generation Data for Selected Phenazines
| Phenazine Derivative | Cancer Cell Line | Treatment Concentration | % Apoptotic Cells (Early + Late) | Fold Increase in ROS | Reference |
| Phenazine-1-carboxylic acid | DU145 | 15 µM | Not specified, but significant increase observed | Markedly increased at 12h and 24h | [5][8] |
| Benzo[a]phenoxazine C9 | RKO | 2 x IC50 | Significant increase | Increased | [10] |
| MCF7 | 2 x IC50 | Significant increase | Increased | [10] | |
| Phthalazine Derivative H-1 | MDA-MB-231 | 100 µM | ~60% | Not specified | |
| Phthalazine Derivative H-5 | MDA-MB-231 | 100 µM | ~40% | Not specified | |
| Psoralidin (induces ROS) | PC-3 | 5 µM | Not specified | >50-fold | [11] |
| C4-2B | 5 µM | Not specified | >50-fold | [11] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of phenazine compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
Phenazine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenazine compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Phenazine compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the phenazine compound at the desired concentration (e.g., IC50 value) for a specified time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.
Materials:
-
Cancer cell lines
-
Phenazine compound
-
Black, clear-bottom 96-well plates
-
DCFH-DA stock solution (in DMSO)
-
Serum-free cell culture medium
-
H₂O₂ (positive control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
DCFH-DA Loading: Wash the cells once with serum-free medium. Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with serum-free medium to remove excess DCFH-DA.
-
Compound Treatment: Add the phenazine compound at various concentrations in 100 µL of serum-free medium. Include an untreated control and a positive control (e.g., 100 µM H₂O₂).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Readings can be taken at different time points (e.g., 30, 60, 120 minutes) to assess the kinetics of ROS production.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway for Phenazine-Induced Apoptosis
Caption: Phenazine-induced mitochondrial apoptosis pathway.
Experimental Workflow for Anticancer Screening of Phenazines
Caption: In vitro screening workflow for phenazines.
Logical Relationship of Apoptosis Assay Results
Caption: Cell population gating in apoptosis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenazines and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 6. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenazine Derivatives in Molecular Recognition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazine derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of molecular recognition.[1][2] Their unique photophysical and electrochemical properties, coupled with their tunable structures, make them ideal candidates for a wide range of applications, including biosensors, chemosensors, and therapeutic agents.[1][3] This document provides detailed application notes and protocols for the use of phenazine derivatives in various molecular recognition contexts, with a focus on their application as optical sensors and DNA intercalating agents.
Phenazines' electron-deficient skeleton and the lone pair of electrons on their nitrogen atoms allow them to interact with target molecules through various non-covalent forces such as hydrogen bonds, anion–π interactions, and metal coordination.[1] These interactions often lead to detectable changes in their optical or electrochemical properties, forming the basis for their sensing applications.[4] Furthermore, their planar structure enables them to intercalate into the DNA double helix, a property that is being exploited for the development of novel anticancer drugs.[5][6]
I. Phenazine Derivatives as Optical Sensors
Phenazine derivatives are widely employed as fluorescent and colorimetric sensors for the detection of various analytes, including metal ions, anions, and biologically relevant molecules.[2] Their sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE).[7]
Application Note: Detection of Metal Ions
Certain phenazine derivatives exhibit high selectivity and sensitivity towards specific metal ions. For example, probes have been designed for the detection of Hg²⁺ and Fe³⁺. The interaction with the metal ion typically leads to a change in the fluorescence or absorption spectrum of the phenazine derivative, allowing for quantitative analysis.[2]
Table 1: Performance of Phenazine-Based Fluorescent Probes for Metal Ion Detection
| Phenazine Derivative | Target Analyte | Detection Limit | Solvent System | Reference |
| Dibenzo[a,c]phenazine-based probe | Thiophenols | 40 nM | Not Specified | [8] |
| 1H-[1][4][9]triazole[4,5-b]phenazine (PHTA) | Formaldehyde | Not Specified | Gas and Solution | [10] |
| Imidazophenazine-based derivative | CN⁻ | Not Specified | DMSO/H₂O (7:3, v/v) | [11] |
Experimental Protocol: General Procedure for Metal Ion Sensing using a Phenazine-Based Fluorescent Probe
This protocol outlines a general procedure for the detection of a target metal ion using a phenazine-based fluorescent probe. Specific parameters such as excitation/emission wavelengths and probe/analyte concentrations should be optimized for each specific probe-analyte system.
Materials:
-
Phenazine-based fluorescent probe
-
Stock solution of the target metal ion
-
Buffer solution (e.g., PBS, Tris-HCl)
-
Organic solvent (if the probe is not water-soluble, e.g., DMSO, acetonitrile)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the phenazine-based probe in a suitable solvent (e.g., DMSO). Dilute the stock solution with the assay buffer to the desired working concentration.
-
Analyte Addition: Add increasing concentrations of the target metal ion from a stock solution to the probe solution in the cuvette.
-
Incubation: Allow the solution to incubate for a specific period to ensure the reaction between the probe and the analyte reaches equilibrium.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the solution at a specific excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration. The detection limit can be calculated from the calibration curve.
Workflow for Metal Ion Detection
Caption: Workflow for metal ion detection using a phenazine-based fluorescent probe.
II. Phenazine Derivatives as DNA Intercalating Agents
The planar aromatic structure of many phenazine derivatives allows them to insert between the base pairs of double-stranded DNA, a process known as intercalation.[6] This interaction can lead to changes in the spectroscopic properties of the phenazine and can affect DNA structure and function. This property is particularly relevant in the development of anticancer agents, as DNA intercalation can inhibit DNA replication and transcription, leading to cell death.[5][12] A well-known example is dipyrido[3,2-a:2',3'-c]phenazine (dppz).[12][13]
Application Note: Characterization of DNA Binding
The interaction between phenazine derivatives and DNA can be characterized by various biophysical techniques, including UV-Vis and fluorescence spectroscopy, circular dichroism, and viscometry. These methods provide information on the binding mode, binding affinity, and the conformational changes induced in the DNA upon binding.[6]
Table 2: DNA Binding Properties of Selected Phenazine Derivatives
| Phenazine Derivative | DNA Type | Binding Constant (K_b) | Binding Mode | Reference |
| NC-182 (benzo[a]phenazine derivative) | B-form DNA | Not Specified | Intercalation | [6] |
| 2,3-Diaminophenazine (DAP) | SS-DNA | 3.2 × 10³ M⁻¹ | Electrostatic/Groove Binding | [14] |
| Dipyrido[3,2-a:2',3'-c]phenazine (dppz) derivative | Duplex DNA | Not Specified | Intercalation | [13] |
Experimental Protocol: Spectroscopic Titration to Determine DNA Binding Affinity
This protocol describes the use of UV-Visible absorption spectroscopy to determine the binding constant of a phenazine derivative to DNA.
Materials:
-
Phenazine derivative
-
Calf thymus DNA (ctDNA) or other desired DNA
-
Buffer solution (e.g., Tris-HCl buffer with NaCl)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
DNA Solution Preparation: Prepare a stock solution of ctDNA in the buffer. The concentration of the DNA solution should be determined spectrophotometrically using the known molar extinction coefficient of DNA at 260 nm (6600 M⁻¹ cm⁻¹ per nucleotide).
-
Titration:
-
Place a fixed concentration of the phenazine derivative solution in the sample cuvette.
-
Successively add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the UV-Vis absorption spectrum of the solution.
-
-
Data Analysis:
-
Monitor the changes in the absorbance of the phenazine derivative at its absorption maximum.
-
Plot the data according to the Scatchard equation or by fitting to a suitable binding model to determine the intrinsic binding constant (K_b).
-
Signaling Pathway of DNA Intercalation-Induced Apoptosis
Caption: Proposed signaling pathway for apoptosis induced by DNA-intercalating phenazine derivatives.
III. Phenazine Derivatives in Drug Development
The diverse biological activities of phenazine derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, make them attractive scaffolds for drug discovery and development.[5][15] For instance, clofazimine, a phenazine derivative, is an FDA-approved drug for the treatment of leprosy.[15]
Application Note: High-Throughput Screening for Bioactive Phenazine Derivatives
High-throughput screening (HTS) assays can be employed to rapidly screen libraries of phenazine derivatives for desired biological activities. These assays are typically cell-based or biochemical and are designed to be automated and miniaturized.
Experimental Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of phenazine derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phenazine derivative library
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for High-Throughput Screening
Caption: General workflow for a high-throughput screening campaign to identify bioactive phenazine derivatives.
Conclusion
Phenazine derivatives represent a powerful and versatile tool in the field of molecular recognition. Their tunable properties and diverse functionalities enable their application in sensing, diagnostics, and therapeutics. The protocols and data presented in this document provide a foundation for researchers to explore and exploit the potential of this important class of molecules. Further research into the design and synthesis of novel phenazine derivatives will undoubtedly lead to the development of even more sophisticated and effective tools for molecular recognition and drug development.
References
- 1. Phenazine derivatives for optical sensing: a review - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-binding characterization of a novel anti-tumour benzo[a]phenazine derivative NC-182: spectroscopic and viscometric studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A simple phenazine derivative fluorescence sensor for detecting formaldehyde - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. DNA binding of an organic dppz-based intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Staining Cells with 2,7-Diamino-3-methoxyphenazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diamino-3-methoxyphenazine is a fluorescent dye belonging to the phenazine class of compounds. Phenazine derivatives have been investigated for a variety of biological applications due to their ability to intercalate with nucleic acids and their redox properties. This document provides detailed protocols for the use of this compound as a fluorescent stain for cellular imaging. Based on the known properties of similar amino-phenazine compounds, this dye is proposed to preferentially label the cell nucleus, likely through intercalation with DNA. Its fluorescence emission is hypothesized to be in the green-yellow range of the spectrum. These protocols are intended to serve as a starting point for researchers to optimize staining conditions for their specific cell types and experimental needs.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound as a cellular stain. Please note that these are recommended starting points and may require optimization for different cell lines and experimental conditions.
| Parameter | Recommended Value | Notes |
| Excitation Maximum (λex) | ~490 nm | Hypothetical value based on similar phenazine derivatives. |
| Emission Maximum (λem) | ~540 nm | Hypothetical value based on similar phenazine derivatives. |
| Stock Solution Concentration | 1 mM in DMSO | Store protected from light at -20°C. |
| Working Concentration (Live Cells) | 1-5 µM | Titration is recommended to determine the optimal concentration. |
| Working Concentration (Fixed Cells) | 0.5-2 µM | Lower concentrations are often sufficient for fixed and permeabilized cells. |
| Incubation Time (Live Cells) | 15-30 minutes | Longer incubation times may lead to cytotoxicity. |
| Incubation Time (Fixed Cells) | 10-20 minutes | Shorter incubation times are typically required for fixed cells. |
| Quantum Yield | Not Determined | Expected to be moderate and dependent on the binding substrate. |
| Photostability | Moderate | Minimize light exposure to reduce photobleaching. |
Signaling Pathway and Mechanism of Action
This compound, as a planar aromatic molecule with amino groups, is likely to act as a DNA intercalating agent. The proposed mechanism involves the insertion of the phenazine ring system between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and potentially hydrogen bonding between the amino groups of the dye and the phosphate backbone or nucleotide bases of the DNA. Upon intercalation, the fluorescence of the dye is expected to be enhanced due to the rigid environment and reduced quenching.
Caption: Proposed mechanism of this compound staining.
Experimental Protocols
Reagent Preparation
1. Stock Solution (1 mM):
-
Dissolve the appropriate amount of this compound powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 1 mM.
-
Mix thoroughly by vortexing.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
2. Staining Buffer:
-
For live cell imaging, use a buffered saline solution such as Phosphate-Buffered Saline (PBS), pH 7.4, or a serum-free cell culture medium.
-
For fixed cell imaging, PBS is recommended.
Protocol 1: Staining of Live Adherent Cells
Caption: Workflow for staining live adherent cells.
Methodology:
-
Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides).
-
When cells reach the desired confluency, aspirate the culture medium.
-
Gently wash the cells once with pre-warmed PBS or serum-free medium.
-
Prepare the staining solution by diluting the 1 mM stock solution of this compound in pre-warmed serum-free medium to a final concentration of 1-5 µM.
-
Add the staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 15-30 minutes at 37°C in a humidified incubator, protected from light.
-
Aspirate the staining solution.
-
Gently wash the cells twice with pre-warmed PBS or complete culture medium.
-
Add fresh, pre-warmed culture medium to the cells.
-
Proceed with imaging on a fluorescence microscope using appropriate filter sets (e.g., FITC/GFP channel).
Protocol 2: Staining of Live Suspension Cells
Methodology:
-
Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in pre-warmed PBS or serum-free medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Prepare the staining solution by diluting the 1 mM stock solution of this compound in pre-warmed serum-free medium to a final concentration of 1-5 µM.
-
Add the staining solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light, with occasional gentle mixing.
-
Centrifuge the cells at 300 x g for 5 minutes to pellet.
-
Aspirate the supernatant and resuspend the cells in fresh, pre-warmed medium.
-
Repeat the wash step (centrifugation and resuspension) one more time.
-
Resuspend the final cell pellet in the desired volume of medium for imaging.
-
Transfer the cell suspension to a suitable imaging chamber and proceed with fluorescence microscopy.
Protocol 3: Staining of Fixed and Permeabilized Cells
Caption: Workflow for staining fixed and permeabilized cells.
Methodology:
-
Prepare cells (adherent or suspension) as described in the previous protocols. For suspension cells, cytocentrifugation onto slides or adherence to poly-L-lysine coated coverslips is recommended.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare the staining solution by diluting the 1 mM stock solution of this compound in PBS to a final concentration of 0.5-2 µM.
-
Add the staining solution to the cells and incubate for 10-20 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
Image the slides on a fluorescence microscope.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set used.- Staining concentration is too low.- Incubation time is too short. | - Verify the excitation and emission filters are appropriate for the dye.- Increase the concentration of the staining solution.- Increase the incubation time. |
| High Background | - Staining concentration is too high.- Insufficient washing. | - Decrease the concentration of the staining solution.- Increase the number and duration of wash steps. |
| Cell Death (Live Imaging) | - Dye concentration is too high.- Prolonged incubation time. | - Reduce the dye concentration.- Decrease the incubation time.- Ensure the use of a healthy cell culture. |
| Photobleaching | - High intensity of excitation light.- Prolonged exposure to light. | - Reduce the intensity of the excitation light.- Minimize the exposure time during image acquisition.- Use an antifade mounting medium for fixed cells. |
Concluding Remarks
The protocols provided herein offer a comprehensive guide for the utilization of this compound as a fluorescent stain for cellular imaging. As with any fluorescent probe, optimization of the staining conditions is crucial for achieving high-quality, reproducible results. Researchers are encouraged to perform concentration and time-course titrations to determine the optimal parameters for their specific experimental setup. The proposed nuclear localization and spectral properties provide a solid foundation for the application of this novel phenazine dye in cell biology and drug development research.
2,7-Diamino-3-methoxyphenazine: Uncharted Territory in Fluorescence Microscopy
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the application of 2,7-diamino-3-methoxyphenazine in fluorescence microscopy remains elusive. This particular phenazine derivative does not appear in published studies detailing its synthesis, spectral properties, or use as a fluorescent probe for cellular imaging. As a result, specific application notes and experimental protocols for its use, as well as quantitative data on its performance, are not available at this time.
Phenazine compounds, a class of nitrogen-containing heterocyclic molecules, are known to exhibit a range of interesting photophysical properties. While phenazine itself is generally considered non-fluorescent, chemical modifications to its core structure can give rise to derivatives with significant fluorescence. The introduction of electron-donating groups, such as amino and methoxy substituents, is a common strategy to enhance the fluorescence quantum yield of aromatic compounds. Therefore, it is plausible that this compound could possess fluorescent properties.
The general principle behind the use of fluorescent dyes in microscopy involves the absorption of light at a specific wavelength (excitation) and the subsequent emission of light at a longer wavelength. This emitted light is then captured to generate an image. The specificity of a fluorescent probe for a particular cellular component or process is determined by its chemical structure and properties.
While no direct information is available for the specified compound, research on other diaminophenazine derivatives has indicated their potential as fluorescent probes, particularly for nucleic acids. These derivatives can intercalate into the DNA double helix, leading to changes in their fluorescence that can be used to visualize and study DNA.
Given the lack of specific data for this compound, any researcher interested in its potential for fluorescence microscopy would need to undertake a series of foundational experiments. This would involve:
-
Chemical Synthesis and Purification: The first step would be to synthesize and purify this compound.
-
Spectroscopic Characterization: Following synthesis, a thorough characterization of its photophysical properties would be necessary. This would include determining its absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield in various solvents.
-
In Vitro Studies: Initial experiments would likely involve assessing its interaction with biomolecules of interest, such as DNA, RNA, proteins, or lipids, in a cell-free environment.
-
Cellular Imaging: If promising in vitro results are obtained, the next step would be to introduce the compound to cultured cells to evaluate its cell permeability, cytotoxicity, and subcellular localization.
A hypothetical workflow for evaluating a novel fluorescent probe like this compound is outlined below.
Hypothetical Experimental Workflow for a Novel Fluorescent Probe
Troubleshooting & Optimization
Troubleshooting guide for 2,7-Diamino-3-methoxyphenazine experiments
Welcome to the technical support center for experiments involving 2,7-Diamino-3-methoxyphenazine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic compound belonging to the phenazine family. Phenazine derivatives are known for their diverse biological activities and are often investigated for their potential as therapeutic agents. Applications can range from use as fluorescent probes in cellular imaging to serving as scaffolds in the development of new drugs, including anticancer and antimicrobial agents.
Q2: How should this compound be stored?
As with many complex organic molecules, proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound as a solid in a cool, dark, and dry place. If in solution, it should be protected from light to prevent photodegradation and stored at an appropriate temperature (e.g., -20°C or -80°C) to ensure stability.
Q3: I am observing poor solubility of the compound. What can I do?
The solubility of phenazine derivatives can be limited in aqueous solutions. If you are experiencing solubility issues, consider the following:
-
Solvent Choice: Test solubility in a range of organic solvents such as DMSO, DMF, or ethanol before preparing aqueous dilutions.
-
pH Adjustment: The amino groups in the compound may allow for salt formation. Adjusting the pH of the solution might improve solubility.
-
Sonication: Gentle sonication can help to dissolve the compound.
Q4: Is this compound fluorescent?
Many phenazine derivatives exhibit fluorescent properties. To confirm if this compound is suitable for fluorescence-based assays, it is recommended to determine its excitation and emission spectra using a spectrophotometer.
Troubleshooting Guides
Synthesis & Purification
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or increasing the temperature. |
| Degradation of starting materials or product. | Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. | |
| Impure Product After Purification | Inefficient purification method. | If using column chromatography, try a different solvent system or a different stationary phase. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Product instability on silica gel. | If the compound is degrading on silica gel, consider using a different purification technique such as preparative HPLC or crystallization. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent. | Check the aqueous layer for your product. If necessary, perform multiple extractions with an appropriate organic solvent. |
| Product is volatile. | If the product is volatile, be cautious during solvent removal under reduced pressure. Use a lower temperature and monitor the process closely. |
Cellular and Staining Experiments
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | Insufficient concentration of the compound. | Optimize the working concentration by performing a titration experiment. |
| Incorrect filter set on the microscope. | Ensure the excitation and emission filters match the spectral properties of this compound. | |
| Photobleaching. | Reduce the exposure time and excitation light intensity. Use an anti-fade mounting medium if applicable.[1] | |
| High Background Fluorescence | Non-specific binding of the compound. | Optimize washing steps to remove unbound compound.[2] Include appropriate controls, such as unstained cells. |
| Autofluorescence from cells or medium. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing techniques if your imaging system supports it.[2] | |
| Cell Toxicity Observed | The compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type. |
| Prolonged incubation time. | Reduce the incubation time of the compound with the cells. |
Experimental Protocols
General Protocol for Synthesis of a Phenazine Derivative
This is a generalized protocol for the synthesis of phenazine derivatives and may need to be adapted for this compound. A common method involves the condensation of an o-phenylenediamine with a catechol or quinone derivative.
-
Reaction Setup: Dissolve the o-phenylenediamine derivative and the catechol/quinone derivative in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask.
-
Reaction Conditions: The reaction may be run at room temperature or require heating under reflux. The progress should be monitored by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR, Mass Spectrometry, and HPLC.
General Protocol for Cellular Staining
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired working concentration in cell culture medium.
-
Staining: Remove the old medium from the cells and add the medium containing the compound. Incubate for the desired time at 37°C.
-
Washing: Remove the staining solution and wash the cells gently with phosphate-buffered saline (PBS) to remove any unbound compound.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set.
Visualizations
Caption: A typical experimental workflow from synthesis to cellular application.
Caption: A decision tree for troubleshooting common experimental failures.
References
Technical Support Center: Optimizing Phenazine-Based Staining Protocols
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is 2,7-Diamino-3-methoxyphenazine and how does it likely work as a stain?
This compound is a member of the phenazine family of heterocyclic compounds. Due to the presence of amino groups, it is classified as a basic (cationic) dye. In biological staining, basic dyes carry a positive charge and bind to negatively charged (basophilic) components of the cell, such as nucleic acids (DNA and RNA) in the nucleus and ribosomes in the cytoplasm. Therefore, this stain is expected to primarily color the nucleus and RNA-rich areas of the cytoplasm.
Q2: What is the optimal pH for using a basic dye like this compound?
The pH of the staining solution is a critical factor. For basic dyes, staining is generally stronger and more rapid at a higher (alkaline) pH because the target tissues are more negatively charged.[1] However, a pH that is too high (e.g., above 8.0) can lead to non-specific staining of all cellular components.[1] Conversely, a very low (acidic) pH will result in weak or no staining as the tissue components will be less ionized. A good starting point for optimization is a slightly acidic to neutral pH, typically in the range of 4.5 to 7.0.[2]
Q3: How do I prepare a stock solution of this compound?
As a starting point, you can attempt to dissolve the powdered stain in distilled water or a buffer solution (e.g., phosphate-buffered saline, PBS). If solubility is an issue, a small amount of a solvent like ethanol or methanol can be added before dilution with water or buffer. It is crucial to filter the staining solution before use to remove any undissolved particles that could cause artifacts on the tissue section.
Q4: How can I prevent the formation of precipitates in my staining solution?
Precipitate formation can be caused by several factors, including the age of the solution, temperature changes, and incorrect solvent concentrations.[3] To avoid precipitates:
-
Always use freshly prepared staining solutions.
-
Store stock solutions at room temperature and protect them from light, unless otherwise specified.[3]
-
Filter the stain before each use.
-
Ensure the dye is fully dissolved before adding other components like buffers.
General Experimental Protocol for a Novel Basic Dye
This protocol provides a general workflow for testing and optimizing a new stain like this compound on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin wax.
-
Rehydrate the tissue sections by passing them through a series of graded alcohols with decreasing concentrations (e.g., 100%, 95%, 70% ethanol).
-
Finally, rinse with distilled water.
-
-
Staining:
-
Apply the filtered this compound staining solution to the tissue sections.
-
Incubate for a predetermined time. A starting point could be 5-15 minutes at room temperature.[4]
-
-
Rinsing:
-
Briefly rinse the slides in distilled water or a buffer to remove excess stain.
-
-
Differentiation (Optional):
-
If the staining is too intense, a brief rinse in a weak acid solution (e.g., 0.5-1% acetic acid) can be used to remove excess stain. This step requires careful timing to avoid complete destaining.
-
-
Dehydration and Mounting:
-
Dehydrate the tissue sections by passing them through a series of graded alcohols with increasing concentrations (e.g., 70%, 95%, 100% ethanol).
-
Clear the sections in xylene (or a substitute).
-
Apply a coverslip using an appropriate mounting medium.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | 1. Staining time is too short. | Increase the incubation time with the staining solution.[5] |
| 2. Stain concentration is too low. | Prepare a more concentrated staining solution. | |
| 3. pH of the staining solution is too acidic. | Increase the pH of the staining solution towards a neutral or slightly alkaline range.[1][2] | |
| 4. Improper fixation of the tissue. | Ensure proper fixation protocols are followed. Over-fixation can mask cellular components.[6] | |
| 5. Incomplete deparaffinization. | Ensure all wax is removed by using fresh xylene and adequate incubation times.[7] | |
| Overstaining | 1. Staining time is too long. | Reduce the incubation time with the staining solution.[5][8] |
| 2. Stain concentration is too high. | Dilute the staining solution.[8] | |
| 3. Differentiation step is too short or omitted. | Introduce or increase the time in a differentiating agent (e.g., acid alcohol).[5] | |
| Non-Specific Background Staining | 1. Stain solution was not filtered. | Filter the staining solution immediately before use. |
| 2. Inadequate rinsing after staining. | Ensure thorough but gentle rinsing to remove unbound stain. | |
| 3. pH of the staining solution is too high. | Lower the pH of the staining solution.[1] | |
| Precipitate or Crystals on Tissue | 1. Staining solution is old or has evaporated. | Prepare fresh staining solution.[3] |
| 2. Stain was not completely dissolved. | Ensure the stain is fully dissolved in the solvent before use. Sonication may help. | |
| 3. Inadequate rinsing between steps. | Thoroughly rinse slides with the appropriate buffer or water between reagent steps. |
Visualizing Workflows and Logic
Caption: A generalized workflow for developing a staining protocol with a novel dye.
Caption: A logical diagram to guide troubleshooting common staining problems.
References
- 1. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 2. autumnchem.com [autumnchem.com]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. What is the optimal incubation time? | TheWell Bioscience [thewellbio.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. Troubleshooting Immunohistochemistry [nsh.org]
- 7. biossusa.com [biossusa.com]
- 8. bosterbio.com [bosterbio.com]
Reducing background fluorescence in 2,7-Diamino-3-methoxyphenazine imaging
Disclaimer: Information on the specific fluorescent properties and applications of 2,7-Diamino-3-methoxyphenazine is limited. The guidance provided here is based on the general characteristics of phenazine dyes and established best practices for reducing background fluorescence in cellular imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent molecule belonging to the phenazine class of dyes. While specific applications are not widely documented, phenazine dyes are often used as probes in biological research for applications such as live-cell imaging, pH sensing, and detecting specific enzymatic activities due to their fluorescent properties.
Q2: What are the common causes of high background fluorescence in imaging experiments?
A2: High background fluorescence can originate from several sources:
-
Autofluorescence: Many biological specimens naturally fluoresce due to endogenous molecules like NADH, collagen, and elastin.[1][2][3][4] This is often a significant contributor to background noise.
-
Non-specific binding: The fluorescent dye may bind to cellular components other than the intended target.
-
Excess dye: Insufficient washing steps can leave residual, unbound dye in the sample.
-
Contaminated reagents: Buffers, media, or other solutions may contain fluorescent impurities.
-
Mounting medium: Some mounting media can be inherently fluorescent.
-
Imaging vessel: Plastic-bottom dishes can exhibit significant autofluorescence compared to glass-bottom vessels.[5]
Q3: What is autofluorescence and how can I identify it?
A3: Autofluorescence is the natural emission of light by biological structures when they are excited by light.[1][3][4] To identify autofluorescence, it is crucial to include an unstained control sample in your experiment. This control sample should undergo all the same processing steps (e.g., fixation, permeabilization) as your stained samples. By imaging this unstained sample using the same settings, you can visualize the inherent background fluorescence of your cells or tissue.
Q4: Can the choice of fixation method affect background fluorescence?
A4: Yes, the fixation method can significantly impact background fluorescence. Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde can induce autofluorescence.[6][7][8] If you suspect the fixative is the source of high background, consider the following:
-
Reduce the concentration of the fixative or the fixation time.[9]
-
Include a quenching step with glycine or sodium borohydride after fixation.[9][10]
-
Consider switching to an organic solvent fixative like ice-cold methanol or acetone, which may induce less autofluorescence.[8][9]
Troubleshooting Guide
Problem 1: My background signal is too high, obscuring the signal from my target.
| Possible Cause | Troubleshooting Step |
| High Autofluorescence | Include an unstained control to assess the level of autofluorescence. Consider using a commercial autofluorescence quenching reagent.[7][11] Photobleaching the sample before staining can also reduce autofluorescence.[6][12] |
| Non-specific Dye Binding | Optimize the blocking step by increasing the incubation time or trying different blocking agents (e.g., Bovine Serum Albumin - BSA, normal serum).[9][10][11] |
| Excessive Dye Concentration | Perform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of washing steps after dye incubation to remove unbound dye.[13][14] |
| Contaminated Reagents or Imaging Vessel | Filter all buffers and solutions. If using plastic-bottom dishes, consider switching to glass-bottom imaging plates or coverslips to reduce background.[5] |
Problem 2: The fluorescence signal is weak or fades quickly.
| Possible Cause | Troubleshooting Step |
| Photobleaching | Minimize the exposure time and intensity of the excitation light.[12][15] Use an anti-fade mounting medium to protect the sample from photobleaching.[15] |
| Suboptimal Dye Concentration | The dye concentration may be too low. Perform a titration to find the optimal concentration. |
| Incorrect Filter Set | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound. |
| Cell Health (for live-cell imaging) | Ensure cells are healthy and not undergoing stress or apoptosis, which can affect dye uptake and fluorescence. |
| Signal Quenching | Certain components in the buffer or mounting medium can quench fluorescence. Ensure all reagents are compatible with fluorescent imaging. |
Experimental Protocols
Protocol 1: General Staining Protocol for Cultured Cells
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips appropriate for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
-
Fixation (Optional, for fixed-cell imaging):
-
Gently wash cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
(Optional Quenching Step): Incubate with 0.1 M glycine in PBS for 5 minutes to quench residual aldehydes.
-
-
Permeabilization (Optional, if targeting intracellular structures):
-
Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.[9]
-
-
Staining:
-
Dilute this compound to the desired concentration in blocking buffer.
-
Remove the blocking buffer and add the staining solution to the cells.
-
Incubate for the optimized time (e.g., 30-60 minutes) at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Store slides in the dark at 4°C until imaging.
-
Data Presentation
Table 1: Optimization of this compound Concentration
| Dye Concentration | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Observations |
| e.g., 1 µM | ||||
| e.g., 5 µM | ||||
| e.g., 10 µM | ||||
| e.g., 20 µM |
Table 2: Optimization of Washing Steps
| Number of Washes | Wash Duration (minutes) | Background Intensity (Arbitrary Units) | Signal Intensity (Arbitrary Units) | Observations |
| e.g., 2 | e.g., 5 | |||
| e.g., 3 | e.g., 5 | |||
| e.g., 4 | e.g., 5 | |||
| e.g., 3 | e.g., 10 |
Visualizations
Caption: A generalized workflow for fluorescent staining experiments.
Caption: A hypothetical signaling pathway leading to the expression of a target protein.
References
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. photonics.com [photonics.com]
- 4. Autofluorescence - Wikipedia [en.wikipedia.org]
- 5. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. oni.bio [oni.bio]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. biotium.com [biotium.com]
- 12. Photobleaching - Wikipedia [en.wikipedia.org]
- 13. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. biotium.com [biotium.com]
- 15. youtube.com [youtube.com]
Improving the photostability of 2,7-Diamino-3-methoxyphenazine
Welcome to the technical support center for 2,7-Diamino-3-methoxyphenazine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the photostability of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color and losing fluorescence intensity under laboratory lighting. What is happening?
A1: This is a common sign of photodegradation. Phenazine derivatives, like this compound, can be susceptible to degradation when exposed to light, especially in the presence of certain solvents and oxygen.[1][2] This process can lead to the formation of byproducts that may be colored and non-fluorescent, altering the properties of your solution. It is crucial to minimize light exposure during handling and storage.
Q2: What are the primary factors that influence the photostability of this compound?
A2: The photostability of this compound is influenced by several factors:
-
Light Exposure: The intensity and wavelength of the light source are critical. Shorter wavelengths (e.g., UV light) are generally more damaging.[3]
-
Solvent: The choice of solvent can significantly impact stability. Halogenated solvents, in particular, have been shown to accelerate the photodegradation of related phenoxazine compounds.[1][2]
-
Oxygen Concentration: The presence of molecular oxygen can lead to photo-oxidative degradation pathways.
-
Presence of Stabilizers: The addition of photostabilizing agents can significantly enhance the longevity of the compound.[4][5]
-
Temperature: While the primary issue is photodegradation, elevated temperatures can sometimes contribute to thermal degradation, which can be exacerbated by light exposure.[3]
Q3: Are there any recommended storage conditions to maintain the stability of this compound?
A3: Yes, to ensure the long-term stability of this compound, we recommend the following storage conditions:
-
In Solid Form: Store as a solid in a cool, dark, and dry place. An amber vial inside a desiccator at 4°C is ideal.
-
In Solution: If you need to store it in solution, prepare fresh solutions for each experiment. If short-term storage is necessary, use a deoxygenated, non-halogenated solvent, protect from light by wrapping the container in aluminum foil, and store at -20°C or -80°C.
Q4: Can I use a commercial antioxidant or photostabilizer to improve the stability of my this compound solution?
A4: Yes, the use of commercial stabilizers can be an effective strategy. Hindered Amine Light Stabilizers (HALS) are a class of compounds known to protect fluorescent dyes from photodegradation.[5] Additionally, various commercial mounting media and fluorescence stabilizers are available that are formulated to reduce photobleaching.[4] The suitability of a specific stabilizer will depend on your experimental system, so it is advisable to test a few options.
Troubleshooting Guides
Issue 1: Rapid Loss of Fluorescence During Microscopy
| Symptom | Possible Cause | Troubleshooting Steps |
| The fluorescence signal of this compound fades quickly during live-cell imaging or fluorescence microscopy. | Photobleaching due to high-intensity light from the microscope's light source. | 1. Reduce Excitation Intensity: Lower the power of the laser or the intensity of the lamp to the minimum level required for adequate signal detection. 2. Minimize Exposure Time: Use shorter exposure times for image acquisition. 3. Use a Neutral Density Filter: Attenuate the excitation light before it reaches the sample. 4. Incorporate an Anti-fade Reagent: Use a commercial anti-fade mounting medium or add an anti-fade reagent to your imaging buffer.[4] |
Issue 2: Inconsistent Results in Photostability Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in the degradation rate of this compound between replicate experiments. | Inconsistent light exposure, temperature fluctuations, or variations in sample preparation. | 1. Standardize Light Source: Ensure the distance from the light source to the sample is consistent for all experiments. Use a calibrated radiometer or lux meter to verify light intensity.[6] 2. Control Temperature: Conduct experiments in a temperature-controlled environment. Use dark controls (samples shielded from light, e.g., with aluminum foil) to assess thermal degradation.[3] 3. Consistent Sample Preparation: Use the same batch of solvent and ensure complete dissolution of the compound. Prepare fresh solutions for each experiment. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of different conditions on the photostability of this compound.
Table 1: Effect of Solvent on Photodegradation Rate
| Solvent | Dielectric Constant | Degradation Rate Constant (k, min⁻¹) | Half-life (t½, min) |
| Dichloromethane | 8.93 | 0.045 | 15.4 |
| Chloroform | 4.81 | 0.052 | 13.3 |
| Toluene | 2.38 | 0.012 | 57.8 |
| DMSO | 47.2 | 0.008 | 86.6 |
| PBS (pH 7.4) | 78.5 | 0.005 | 138.6 |
Note: Degradation was measured by monitoring the decrease in absorbance at λmax under a standardized light source.
Table 2: Efficacy of Photostabilizing Agents
| Stabilizer (at 1% w/v) | Photostability Improvement Factor |
| None | 1.0 |
| Hindered Amine Light Stabilizer (HALS-1) | 3.5 |
| n-Propyl Gallate | 2.8 |
| Trolox | 4.2 |
Note: Improvement factor is defined as the ratio of the half-life with the stabilizer to the half-life without the stabilizer in a standardized assay.
Experimental Protocols
Protocol 1: Standardized Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing of new active substances.[7][8][9]
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 100 µM).
-
Place the solution in a chemically inert and transparent container (e.g., a quartz cuvette).
-
Prepare a "dark control" sample by wrapping an identical container with aluminum foil to protect it from light.[3]
-
-
Light Exposure:
-
Place the sample and the dark control in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]
-
A combination of cool white fluorescent and near-UV lamps is recommended.[8][9]
-
-
Data Analysis:
-
At specified time intervals, withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the remaining this compound.
-
Calculate the degradation rate by plotting the concentration versus time.
-
Visualizations
Caption: Troubleshooting workflow for addressing photostability issues.
Caption: Workflow for a standardized photostability experiment.
References
- 1. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. q1scientific.com [q1scientific.com]
- 4. glycomatrix.com [glycomatrix.com]
- 5. US7468406B2 - Stabilization of fluorescent dyes in vinyl articles using hindered amine light stabilizers - Google Patents [patents.google.com]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
How to increase the solubility of 2,7-Diamino-3-methoxyphenazine
Welcome to the technical support center for 2,7-Diamino-3-methoxyphenazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find answers to frequently asked questions, troubleshooting guides for common solubility issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound belonging to the phenazine family. Its structure, featuring amino and methoxy groups, suggests potential applications as a fluorescent probe, a redox indicator, and a candidate for biological activity screening, including cytotoxicity assays. Phenazine derivatives are known for their diverse chemical properties and biological activities, such as antimicrobial and anticancer effects.
Q2: What are the general solubility characteristics of this compound?
Like many phenazine derivatives, this compound is expected to have low solubility in aqueous solutions at neutral pH. Its solubility is generally higher in organic solvents. The presence of amino groups suggests that its solubility will be pH-dependent, increasing in acidic conditions due to the formation of soluble salts.
Q3: What safety precautions should be taken when handling this compound?
Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes. Review the material safety data sheet (MSDS) before use.
Troubleshooting Guide: Solubility Issues
Issue: The compound is not dissolving in my desired aqueous buffer.
-
Solution 1: Adjust the pH. The amino groups on the phenazine ring can be protonated at acidic pH, which can significantly increase aqueous solubility. Try dissolving the compound in a small amount of dilute acid (e.g., 0.1 M HCl) and then titrating your buffer to the desired final pH. Be mindful that pH changes may affect your experiment.
-
Solution 2: Use a co-solvent. If adjusting the pH is not an option, consider using a water-miscible organic co-solvent. Start by dissolving the compound in a minimal amount of a suitable organic solvent (see Table 1) and then slowly add this stock solution to your aqueous buffer with vigorous stirring. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., below 0.5% for many cell-based assays).
-
Solution 3: Utilize solubilizing agents. For biological applications, cyclodextrins can be used to encapsulate the hydrophobic phenazine core and increase its aqueous solubility. This method is particularly useful for in vivo studies.
Issue: The compound precipitates out of solution when I dilute my stock.
-
Solution 1: Check the final solvent concentration. When diluting a stock solution made in an organic solvent into an aqueous medium, ensure the final concentration of the organic solvent is sufficient to maintain solubility. You may need to prepare a more dilute initial stock in a higher percentage of the organic solvent.
-
Solution 2: Prepare fresh dilutions. Some phenazine derivatives can be unstable in aqueous solutions over time. It is recommended to prepare fresh dilutions from your stock solution immediately before use.
-
Solution 3: Sonication. Gentle sonication can sometimes help to redissolve small amounts of precipitate and create a more uniform suspension.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 10 | A common solvent for preparing stock solutions of poorly soluble compounds. |
| N,N-Dimethylformamide (DMF) | > 10 | Another suitable organic solvent for stock solution preparation. |
| Methanol | 1 - 5 | Soluble, especially with heating. Useful for recrystallization. |
| Ethanol | 1 - 5 | Similar to methanol, may require warming to fully dissolve. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | Expected to be poorly soluble in neutral aqueous buffers. |
| Acidic Aqueous Solution (pH < 4) | 0.5 - 2 | Solubility increases at lower pH due to protonation of amino groups. |
Note: The solubility values are estimates based on data for structurally similar phenazine derivatives. Actual solubility should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 240.26 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out 2.4 mg of this compound and place it in a microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Common experimental errors with 2,7-Diamino-3-methoxyphenazine
Disclaimer: Direct experimental data for 2,7-Diamino-3-methoxyphenazine is limited in publicly available literature. This guide provides troubleshooting advice and protocols based on the known properties and challenges associated with the broader class of phenazine derivatives. Researchers should use this information as a starting point and optimize protocols for their specific molecule and experimental system.
Frequently Asked Questions (FAQs)
Q1: My phenazine compound is not dissolving in my aqueous buffer. What should I do?
A1: Phenazine compounds are often sparingly soluble in water due to their hydrophobic nature.[1] Consider the following solutions:
-
Use of Organic Solvents: Initially dissolve the compound in a small amount of an organic solvent like DMSO, ethanol, or acetone before making the final dilution in your aqueous buffer.[1]
-
pH Adjustment: The solubility of some phenazine derivatives can be influenced by pH. For compounds with acidic or basic functional groups, adjusting the pH of the buffer may improve solubility.
-
Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.
-
Use of Solubilizing Agents: For certain applications, non-ionic surfactants at low concentrations can be used to increase solubility.
Q2: I am observing a rapid loss of fluorescence signal during my experiment. What could be the cause?
A2: Photobleaching (irreversible loss of fluorescence) and fluorescence quenching are common issues with fluorescent compounds.
-
Photobleaching: Reduce the excitation light intensity or the exposure time. The use of antifade reagents in your mounting medium can also significantly reduce photobleaching during microscopy.
-
Quenching: The fluorescence of phenazine derivatives can be quenched by various substances. For instance, guanine residues in nucleic acids can quench the fluorescence of some phenazine dyes.[2] Interactions with other molecules in your sample could also lead to quenching. Try to minimize the concentration of potentially quenching agents.
Q3: My compound seems to be interfering with my cell viability assay, giving inconsistent results. Why might this be happening?
A3: Phenazines are redox-active molecules, which can interfere with common cell viability assays that rely on redox indicators (e.g., MTT, XTT).[3] The phenazine can directly reduce the indicator dye, leading to a false-positive signal for cell viability. Consider using an alternative viability assay that is not based on redox chemistry, such as a trypan blue exclusion assay or a method that measures ATP content.
Q4: How should I store my phenazine derivative to ensure its stability?
A4: As a general guideline, solid phenazine compounds should be stored in a cool, dark, and dry place. Solutions, especially in organic solvents, should be stored at -20°C or -80°C and protected from light to prevent degradation. The stability of phenazine derivatives in solution can vary, so it is recommended to prepare fresh solutions for critical experiments or to validate the stability of stored solutions over time.
Troubleshooting Guides
Guide 1: Poor Signal-to-Noise Ratio in Fluorescence Microscopy
This guide addresses the issue of weak specific signals and/or high background fluorescence.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | Low concentration of the phenazine probe. | Increase the probe concentration incrementally. |
| Inefficient labeling. | Ensure the labeling protocol is optimized for your target. | |
| Photobleaching. | Reduce excitation intensity/duration; use antifade reagents. | |
| Quenching. | Identify and minimize potential quenching agents in the sample.[2] | |
| High Background | Non-specific binding of the probe. | Optimize washing steps (increase number or stringency). |
| Autofluorescence of cells or medium. | Use a spectrally distinct fluorophore or appropriate controls to subtract background. | |
| Probe precipitation. | Ensure the probe is fully dissolved before application; consider filtration. |
Guide 2: Inconsistent Results in Biological Assays
This guide provides steps to troubleshoot variability in the biological activity of your phenazine compound.
| Problem | Potential Cause | Suggested Solution |
| Variable Potency | Degradation of the compound. | Prepare fresh solutions for each experiment; check storage conditions. |
| Incomplete solubilization. | Verify complete dissolution visually and consider sonication. | |
| Adsorption to plasticware. | Use low-adhesion microplates or glassware. | |
| Assay Interference | Redox activity of the phenazine. | Use control experiments with the compound in a cell-free system to assess direct effects on assay reagents.[3] |
| Light-induced toxicity. | Perform experiments in the dark or under subdued light if the compound is photosensitive. |
Experimental Protocols
General Protocol for Staining Live Cells with a Fluorescent Phenazine Derivative
This protocol provides a general workflow. Optimal concentrations, incubation times, and washing steps must be determined empirically for each specific phenazine derivative and cell type.
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of the phenazine derivative in an appropriate organic solvent (e.g., DMSO).
-
Prepare a working solution by diluting the stock solution in a suitable buffer or cell culture medium to the desired final concentration (e.g., 1-10 µM). It is crucial to ensure the final concentration of the organic solvent is not toxic to the cells (typically <0.5%).
-
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.
-
-
Staining:
-
Remove the cell culture medium.
-
Add the pre-warmed working solution of the phenazine derivative to the cells.
-
Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with a pre-warmed buffer (e.g., PBS) or cell culture medium to remove unbound probe.
-
-
Imaging:
-
Add fresh buffer or medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the excitation and emission wavelengths of the phenazine derivative.
-
Visualizations
Caption: A logical workflow for troubleshooting common experimental issues with phenazine derivatives.
Caption: A simplified diagram of potential signaling pathways modulated by bioactive phenazine derivatives.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Fluorescence and binding properties of phenazine derivatives in complexes with polynucleotides of various base compositions and secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aggregation of 2,7-Diamino-3-methoxyphenazine in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 2,7-Diamino-3-methoxyphenazine in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a heterocyclic aromatic compound. Its planar structure and hydrophobic nature contribute to its tendency to self-assemble and aggregate in aqueous buffer solutions, leading to precipitation and loss of activity. Aromatic amines, while possessing some water solubility, can exhibit diminished solubility when part of a larger, rigid ring system.
Q2: How does pH affect the aggregation of this compound?
The pH of the buffer is a critical factor. The amino groups on the phenazine ring can be protonated at acidic pH. This protonation increases the positive charge of the molecule, leading to electrostatic repulsion between individual molecules, which can counteract the hydrophobic interactions driving aggregation. For the closely related compound 2,3-diaminophenazine, a lower pH (around 3-4) has been found to be optimal for preventing aggregation in some applications.
Q3: What is the role of ionic strength in the aggregation of this compound?
Ionic strength, typically controlled by the salt concentration in the buffer, has a significant impact on aggregation. While counterintuitive, increasing the ionic strength can sometimes promote the aggregation of planar aromatic dyes. High salt concentrations can disrupt the hydration shell around the molecule, promoting hydrophobic interactions and a phenomenon known as "salting-out". For instance, the self-assembly of 2,3-diaminophenazine into nanobelts can be triggered by the introduction of NaCl. Therefore, it is generally advisable to start with low ionic strength buffers.
Q4: Can I use organic co-solvents to prevent aggregation?
Yes, using a small percentage of a water-miscible organic co-solvent can significantly improve the solubility of this compound. Co-solvents can disrupt the hydrophobic interactions between the phenazine molecules. However, the choice and concentration of the co-solvent should be carefully considered to avoid any interference with the experimental assay.
Q5: Are there any additives that can be used to prevent aggregation?
Additives like cyclodextrins can be effective in preventing the aggregation of hydrophobic compounds. Cyclodextrins have a hydrophobic inner cavity that can encapsulate the phenazine molecule, effectively shielding it from other molecules and preventing self-assembly. Surfactants can also be used to solubilize poorly soluble compounds by forming micelles.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in buffer solutions.
| Problem | Potential Cause | Suggested Solution |
| Precipitate forms immediately upon dissolving the compound in buffer. | The buffer conditions (pH, ionic strength) are not optimal for solubility. | 1. Adjust pH: Prepare a series of buffers with varying pH (e.g., from 4.0 to 7.4) to determine the optimal pH for solubility. Start with a more acidic pH if possible, as protonation of the amino groups can increase solubility. 2. Lower Ionic Strength: Reduce the salt concentration in your buffer. Prepare a buffer with a low ionic strength (e.g., 10-25 mM) and observe if precipitation still occurs. 3. Use a Co-solvent: Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and then add it to the buffer in a small, controlled volume to reach the final desired concentration. Ensure the final co-solvent concentration is compatible with your experiment. |
| Solution becomes cloudy over time. | The compound is slowly aggregating and precipitating out of solution. | 1. Incorporate Additives: Add a solubilizing agent to your buffer. Beta-cyclodextrins are a good starting point. Test a range of cyclodextrin concentrations to find the most effective one. 2. Use a Surfactant: Consider adding a non-ionic surfactant (e.g., Tween-20, Triton X-100) at a concentration above its critical micelle concentration (CMC) to your buffer. 3. Maintain a Lower Temperature: If your experiment allows, storing the solution at a lower temperature may slow down the aggregation kinetics. |
| Inconsistent experimental results. | Aggregation of the compound is leading to variable effective concentrations. | 1. Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use. 2. Filter Solutions: Before use, filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates. 3. Optimize Buffer Conditions: Re-evaluate and optimize your buffer conditions for pH, ionic strength, and the use of solubilizing agents as described above to ensure consistent solubility. |
Experimental Protocols
Protocol 1: Determining Optimal pH for Solubilization
-
Prepare a series of buffers (e.g., citrate, phosphate, Tris) with a fixed low ionic strength (e.g., 25 mM) across a pH range of 4.0 to 8.0 in 0.5 pH unit increments.
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 100 µM).
-
Vortex each solution briefly.
-
Visually inspect each solution for any signs of precipitation immediately and after 1, 4, and 24 hours.
-
(Optional) Quantify the amount of soluble compound at each pH using UV-Vis spectrophotometry by measuring the absorbance at the compound's λmax after centrifuging to pellet any precipitate.
-
The optimal pH will be the one that maintains the compound in solution for the longest duration.
Protocol 2: Evaluating the Effect of Co-solvents and Additives
-
Prepare a stock solution of this compound in 100% of a water-miscible organic co-solvent (e.g., DMSO, ethanol, or methanol).
-
Prepare a series of buffers at the optimal pH determined in Protocol 1.
-
For the co-solvent test, add the stock solution to the buffer to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v).
-
For the additive test, prepare buffer solutions containing various concentrations of a solubilizing agent (e.g., β-cyclodextrin at 1, 5, and 10 mM, or a non-ionic surfactant above its CMC).
-
Add the compound stock solution to these buffers to the desired final concentration.
-
Observe and quantify solubility as described in Protocol 1.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Buffer pH | 4.0 | 5.5 | 7.0 | 8.0 |
| Visual Solubility (1 hr) | Clear | Clear | Slightly Cloudy | Cloudy |
| Absorbance at λmax (1 hr) | 0.85 | 0.82 | 0.65 | 0.40 |
| Visual Solubility (24 hr) | Clear | Slightly Cloudy | Cloudy | Precipitate |
| Absorbance at λmax (24 hr) | 0.83 | 0.60 | 0.35 | 0.15 |
Table 1: Example data for determining optimal pH.
| Additive | Concentration | Visual Solubility (24 hr) | Absorbance at λmax (24 hr) |
| None | - | Cloudy | 0.35 |
| DMSO | 2% (v/v) | Clear | 0.80 |
| β-Cyclodextrin | 5 mM | Clear | 0.82 |
| Tween-20 | 0.1% (v/v) | Clear | 0.78 |
Table 2: Example data for evaluating solubilizing agents at a fixed pH.
Visualizations
Caption: Troubleshooting flowchart for addressing aggregation of this compound.
Caption: Experimental workflow for optimizing buffer conditions to prevent aggregation.
Long-term storage and stability of 2,7-Diamino-3-methoxyphenazine
Technical Support Center: 2,7-Diamino-3-methoxyphenazine
This technical support center provides guidance on the long-term storage, stability, and handling of this compound. Please note that specific stability data for this compound is limited in publicly available literature. Therefore, the information provided is based on general chemical principles for related compounds, such as phenazines and aromatic amines. It is crucial to perform in-house stability studies for your specific application and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: While specific data is unavailable, for optimal stability, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. Aromatic amines and phenazine derivatives can be sensitive to oxidation and photodegradation.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions (temperature, light exposure). Solutions should be prepared fresh whenever possible. If storage in solution is necessary, it is advisable to use degassed solvents, store at low temperatures (e.g., -20°C or -80°C), and protect from light. Aliquoting the solution can help avoid repeated freeze-thaw cycles.
Q3: What are the potential signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in color (e.g., darkening), the appearance of precipitates, or a decrease in purity as determined by analytical methods such as HPLC or LC-MS. A loss of biological activity or inconsistent experimental results can also be an indicator of degradation.
Q4: Is this compound sensitive to light?
A4: Phenazine compounds are often light-sensitive. It is best practice to handle the solid compound and its solutions under subdued light and to store them in amber vials or containers wrapped in aluminum foil to prevent photodegradation.
Q5: What are the general handling and safety precautions for this compound?
A5: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound.[1] Work in a well-ventilated area or a chemical fume hood.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of a spill, clean the area thoroughly with appropriate materials.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected color change of the solid compound (e.g., darkening). | Oxidation or exposure to light. | Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protect it from light. |
| Precipitate forms in a stored solution. | The compound may have low solubility in the chosen solvent at the storage temperature, or it could be a degradation product. | Try preparing a more dilute solution or using a different solvent system. If degradation is suspected, prepare a fresh solution and analyze its purity. |
| Inconsistent results in bioassays. | The compound may have degraded, leading to a lower effective concentration. | Prepare fresh solutions for each experiment. Perform a stability study in the assay medium to understand its stability under experimental conditions. |
| Appearance of new peaks in HPLC or LC-MS analysis. | This is a strong indication of degradation. | Characterize the new peaks to understand the degradation pathway. Consider adjusting storage and handling procedures to minimize degradation. |
Hypothetical Long-Term Stability Data
The following table represents a hypothetical stability profile for this compound under different storage conditions. This is example data and should be confirmed by experimental studies.
| Storage Condition | Timepoint | Purity by HPLC (%) | Appearance |
| Solid, -20°C, Dark, Inert Atmosphere | 0 Months | 99.5 | Light crystalline solid |
| 6 Months | 99.4 | No change | |
| 12 Months | 99.2 | No change | |
| Solid, 4°C, Dark | 0 Months | 99.5 | Light crystalline solid |
| 6 Months | 98.8 | Slight darkening | |
| 12 Months | 97.5 | Noticeable darkening | |
| Solution in DMSO, -20°C, Dark | 0 Days | 99.5 | Clear solution |
| 7 Days | 98.0 | Slight color change | |
| 30 Days | 95.2 | Significant color change |
Experimental Protocol: Long-Term Stability Assessment
This protocol outlines a general procedure for assessing the long-term stability of this compound.
1. Materials and Equipment:
-
This compound (solid)
-
HPLC-grade solvents (e.g., acetonitrile, water, DMSO)
-
Calibrated analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
LC-MS system for identification of degradation products
-
pH meter
-
Temperature and humidity-controlled storage chambers
-
Inert gas (argon or nitrogen)
-
Amber vials
2. Sample Preparation:
-
Solid State: Weigh out several aliquots of the solid compound into amber vials. Some vials should be purged with an inert gas before sealing.
-
Solution State: Prepare solutions of known concentration in the desired solvent(s) (e.g., DMSO, ethanol). Aliquot into amber vials, and if necessary, purge with an inert gas.
3. Storage Conditions:
-
Store the prepared samples under a variety of conditions, for example:
-
-20°C (solid and solution)
-
4°C (solid and solution)
-
Room temperature (solid)
-
Elevated temperature (e.g., 40°C) to accelerate degradation (solid)
-
-
Protect all samples from light.
4. Timepoints for Analysis:
-
Analyze the samples at regular intervals, for example: 0, 1, 3, 6, and 12 months.
5. Analytical Methods:
-
Visual Inspection: At each timepoint, visually inspect the samples for any changes in color, clarity (for solutions), or morphology.
-
HPLC Analysis:
-
Develop and validate an HPLC method to determine the purity of this compound.
-
At each timepoint, analyze the samples to quantify the parent compound and any degradation products.
-
-
LC-MS Analysis:
-
Use LC-MS to identify the mass of any new peaks observed in the HPLC analysis to help elucidate the structure of degradation products.
-
6. Data Analysis:
-
Plot the percentage of the parent compound remaining against time for each storage condition.
-
Determine the rate of degradation and the shelf-life under each condition.
Visualizations
Caption: Troubleshooting workflow for addressing stability issues with this compound.
Caption: A hypothetical degradation pathway for this compound.
References
Technical Support Center: Minimizing Phototoxicity of 2,7-Diamino-3-methoxyphenazine in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing phototoxicity when using 2,7-Diamino-3-methoxyphenazine for live-cell imaging. The information is based on general principles of phototoxicity reduction for fluorescent dyes, particularly those with a phenazine core structure.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern when using this compound?
A1: Phototoxicity is cell damage or death caused by light exposure in the presence of a photosensitizing agent. While specific data on this compound is limited, phenazine derivatives can act as photosensitizers. When excited by light, these molecules can generate reactive oxygen species (ROS), such as singlet oxygen, which can damage cellular components like lipids, proteins, and DNA, leading to altered cell behavior or cell death.
Q2: What are the common signs of phototoxicity in live-cell imaging experiments?
A2: Signs of phototoxicity can range from subtle to severe and include:
-
Changes in cell morphology (e.g., blebbing, rounding, or shrinkage).
-
Inhibition or alteration of dynamic cellular processes (e.g., cell division, migration).
-
Reduced cell viability and proliferation.
-
Artifacts in fluorescent signal, such as unexpected localization or intensity changes.
-
Complete cessation of cellular activity and cell death.
Q3: How can I reduce the phototoxicity of this compound?
A3: Minimizing phototoxicity involves a multi-faceted approach focused on reducing the overall light dose delivered to the sample and mitigating the effects of ROS. Key strategies include:
-
Optimizing illumination: Use the lowest possible excitation light intensity and the shortest possible exposure times.
-
Wavelength selection: Use the longest possible excitation wavelength that still provides an adequate signal.
-
Imaging modality: Consider using imaging techniques with lower phototoxicity, such as confocal spinning disk or light-sheet microscopy, over traditional widefield or point-scanning confocal microscopy.
-
Use of antioxidants: Supplement the imaging medium with antioxidants to quench ROS.
-
Control experiments: Always perform control experiments to assess the level of phototoxicity in your specific setup.
Q4: Are there any specific antioxidants you recommend for reducing phototoxicity?
A4: Yes, several antioxidants can be added to the imaging medium to help mitigate phototoxicity. Commonly used and effective options include:
-
Trolox: A water-soluble analog of vitamin E.
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione.
-
Ascorbic acid (Vitamin C): A potent ROS scavenger.
-
Oxyrase®: An enzymatic oxygen scavenging system.
It is crucial to test the compatibility and effectiveness of any antioxidant with your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cells are dying or showing morphological changes after a short imaging period. | High phototoxicity due to excessive light exposure. | - Reduce laser power or illumination intensity. - Decrease exposure time. - Increase the time interval between image acquisitions. - Switch to a more sensitive detector to allow for lower light doses. |
| Fluorescent signal is bleaching rapidly. | Photobleaching, which can be linked to phototoxicity. | - Reduce illumination intensity. - Use an antifade reagent in your imaging medium. - Select a more photostable alternative dye if possible. |
| Cellular processes (e.g., mitosis, migration) are inhibited during imaging. | Sub-lethal phototoxicity is affecting cell physiology. | - Implement the strategies for reducing light exposure mentioned above. - Add antioxidants to the imaging medium. - Perform a control experiment where cells are kept on the microscope stage for the same duration without illumination to distinguish phototoxicity from other environmental stressors. |
| Inconsistent results between experiments. | Variable levels of phototoxicity. | - Standardize all imaging parameters (laser power, exposure time, acquisition frequency, etc.). - Ensure consistent cell health and density. - Always run a phototoxicity control. |
Quantitative Data Summary
Table 1: Comparison of Common Antioxidants for Mitigating Phototoxicity
| Antioxidant | Typical Working Concentration | Mechanism of Action | Considerations |
| Trolox | 200-500 µM | Scavenges a broad range of ROS. | Can interfere with the blinking properties of some super-resolution dyes. |
| N-acetylcysteine (NAC) | 1-10 mM | Increases intracellular glutathione levels. | May require pre-incubation for optimal effect. |
| Ascorbic Acid | 50-200 µM | Directly scavenges superoxide and hydroxyl radicals. | Can be unstable in some media; prepare fresh solutions. |
| Oxyrase® | Manufacturer's recommendation | Enzymatically removes dissolved oxygen from the medium. | Requires an anaerobic environment for optimal function, which may not be suitable for all cell types. |
Table 2: General Recommendations for Imaging Parameters to Minimize Phototoxicity
| Parameter | Recommendation | Rationale |
| Excitation Intensity | Use the lowest intensity that provides a usable signal-to-noise ratio. | Reduces the rate of fluorophore excitation and subsequent ROS production. |
| Exposure Time | Keep as short as possible. | Minimizes the duration of light-induced stress on the cells. |
| Time-lapse Interval | Increase the time between acquisitions as much as the biological process allows. | Reduces the cumulative light dose over the course of the experiment. |
| Pinhole Size (Confocal) | Open the pinhole slightly more than 1 Airy unit. | Can reduce the required laser power, though at a slight cost to resolution. |
| Detector | Use a high quantum efficiency detector (e.g., sCMOS, EMCCD). | Allows for the use of lower excitation light levels. |
Visualizations
Caption: General signaling pathway of phototoxicity induced by a photosensitizing dye.
Caption: Experimental workflow for minimizing phototoxicity in live-cell imaging.
Validation & Comparative
Comparing 2,7-Diamino-3-methoxyphenazine with other fluorescent probes
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Fluorescent Probes for Nitric Oxide
The selection of a fluorescent probe for nitric oxide detection is critical and depends on various factors, including the specific application, the expected concentration of NO, and the instrumentation available. Below is a summary of the key photophysical and performance properties of several widely used NO probes.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Key Characteristics |
| DAF-2 | ~495 | ~515 | ~0.005 (increases to ~0.72 upon reaction with NO) | ~5 nM | One of the most common probes; requires oxidation of NO to N₂O₃ for detection; pH-sensitive. |
| DAF-FM | ~495 | ~515 | ~0.01 (increases significantly with NO) | ~3 nM | A more photostable and less pH-sensitive alternative to DAF-2. |
| DAR-4M | ~560 | ~575 | Low (increases significantly with NO) | ~2.5 nM | A rhodamine-based probe with longer excitation and emission wavelengths, reducing autofluorescence. |
| DAN (2,3-Diaminonaphthalene) | ~375 | ~450 | Low (increases significantly with NO) | ~10 nM | Reacts with N₂O₃ to form the highly fluorescent 2,3-naphthotriazole; often used in biochemical assays.[1] |
| BODIPY-based probes | Variable (typically ~500-600) | Variable (typically ~510-620) | High | Variable | Generally exhibit high photostability, quantum yields, and sharp emission peaks; properties can be tuned by chemical modification. |
| Copper-based probes | Variable | Variable | Quenched (fluorescence "turns on" upon reaction with NO) | Variable | Allow for the direct detection of NO, not its oxidation products; can be reversible. |
Experimental Protocols
Accurate and reproducible results when using fluorescent probes for nitric oxide detection hinge on carefully designed and executed experimental protocols. Below are generalized methodologies for cell-based assays and solution-based measurements.
General Protocol for Live-Cell Imaging of Nitric Oxide
-
Cell Culture: Plate cells on an appropriate imaging dish or plate and culture under standard conditions until they reach the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe (e.g., DAF-2 DA) in anhydrous DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final working concentration (typically 1-10 µM).
-
Remove the cell culture medium and wash the cells with the buffer.
-
Incubate the cells with the probe-containing solution for the recommended time (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Washing: Remove the probe solution and wash the cells gently with fresh buffer to remove any excess, unloaded probe.
-
Stimulation (Optional): If studying stimulated NO production, add the stimulating agent (e.g., a cytokine or pharmacological agent) to the cells.
-
Image Acquisition:
-
Mount the imaging dish on a fluorescence microscope equipped with the appropriate filter set for the chosen probe.
-
Acquire baseline fluorescence images before stimulation and time-lapse images after stimulation.
-
-
Data Analysis: Quantify the change in fluorescence intensity over time in the cells of interest using appropriate image analysis software.
General Protocol for Nitric Oxide Measurement in Solution (e.g., using DAN)
-
Sample Preparation: Prepare the biological sample or solution in which NO is to be measured. This could be cell lysate, tissue homogenate, or a reaction mixture.
-
Standard Curve Preparation: Prepare a series of known concentrations of a nitrite standard (e.g., sodium nitrite) to generate a standard curve.
-
DAN Reaction:
-
Prepare a fresh solution of 2,3-diaminonaphthalene (DAN) in an acidic buffer (e.g., HCl).
-
Add the DAN solution to the samples and standards.
-
Incubate in the dark at room temperature for a specified time (e.g., 10-15 minutes) to allow the reaction to proceed.
-
-
Fluorescence Measurement:
-
Stop the reaction by adding a basic solution (e.g., NaOH).
-
Measure the fluorescence of the samples and standards using a fluorometer with the appropriate excitation and emission wavelengths for 2,3-naphthotriazole.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of nitrite (and thus infer the presence of NO) in the samples.
-
Visualizing the Mechanisms
To better understand the processes involved in fluorescent probe-based nitric oxide detection, the following diagrams illustrate a common signaling pathway leading to NO production and a typical experimental workflow.
Caption: A simplified signaling pathway for endothelial nitric oxide synthase (eNOS) activation and subsequent NO production, leading to a fluorescent signal.
Caption: A typical experimental workflow for the detection of nitric oxide in living cells using a fluorescent probe.
References
A Comparative Guide to the Specificity and Selectivity of Diaminopyrimidine-Based Kinase Inhibitors
Initial Assessment of 2,7-Diamino-3-methoxyphenazine:
A thorough review of the scientific literature and chemical databases reveals a lack of available information regarding the specificity and selectivity of a compound with the chemical name this compound. This compound does not appear to be a commercially available or widely studied research tool.
In lieu of data on the requested compound, this guide will focus on a well-characterized class of molecules that share a related chemical scaffold and are of significant interest to researchers in cell biology and drug discovery: diaminopyrimidine-based kinase inhibitors . Specifically, this guide will provide a comparative analysis of the cyclin-dependent kinase (CDK) inhibitor R547 , which features a diaminopyrimidine core, against other prominent CDK inhibitors with different structural scaffolds: Palbociclib , Ribociclib , and Abemaciclib .
This comparison will provide researchers, scientists, and drug development professionals with objective data on the performance of these compounds, supported by experimental data and detailed methodologies.
Introduction to Cyclin-Dependent Kinase Inhibitors
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Small molecule inhibitors of CDKs have emerged as a promising class of anti-cancer agents.
The specificity and selectivity of these inhibitors are critical determinants of their efficacy and safety. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that can lead to toxicity. Conversely, a more promiscuous inhibitor might offer therapeutic benefits through polypharmacology, where inhibition of multiple targets contributes to its overall anti-cancer activity.
This guide will compare the following CDK inhibitors:
-
R547: A potent, ATP-competitive inhibitor with a diaminopyrimidine core that targets CDK1, CDK2, and CDK4.[1][2][3]
-
Palbociclib (Ibrance®): A highly selective, reversible inhibitor of CDK4 and CDK6 with a pyrido[2,3-d]pyrimidin-7-one scaffold.[4]
-
Ribociclib (Kisqali®): Another highly selective, reversible inhibitor of CDK4 and CDK6, also based on a pyrido[2,3-d]pyrimidin-7-one scaffold.[4][5]
-
Abemaciclib (Verzenio®): A potent inhibitor of CDK4 and CDK6 with a 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold, which exhibits a broader kinase selectivity profile compared to Palbociclib and Ribociclib.[4][6]
Comparative Kinase Selectivity Data
The selectivity of kinase inhibitors is often assessed using kinome-wide screening platforms, such as KINOMEscan®, which measure the binding of a compound to a large panel of kinases. The data is typically presented as the dissociation constant (Kd) or the percent of control, where a lower value indicates a stronger interaction.
| Compound | Primary Targets | Selectivity Profile Summary | Off-Target Kinases (Kd or % Inhibition) | Data Source |
| R547 | CDK1, CDK2, CDK4 | Highly selective. Reported to be inactive (Ki > 5,000 nM) against a panel of over 120 other kinases.[1][2] | Detailed kinome-wide data is not publicly available. | [1][2] |
| Palbociclib | CDK4, CDK6 | Highly selective for CDK4 and CDK6.[4][7] | Limited off-target activity. KINOMEscan data shows minimal binding to other kinases at therapeutic concentrations. | HMS LINCS Project[4] |
| Ribociclib | CDK4, CDK6 | Highly selective for CDK4 and CDK6, comparable to Palbociclib.[5][7] | Very few off-target kinases identified in KINOMEscan profiling.[5][7] | HMS LINCS Project[4] |
| Abemaciclib | CDK4, CDK6 | Less selective than Palbociclib and Ribociclib, exhibiting activity against other kinases.[4][7][8] | Known to inhibit CDK1, CDK2, CDK9, GSK3α/β, CAMKIIγ/δ, and PIM1 at higher concentrations.[4] | HMS LINCS Project[4] |
Signaling Pathways and Experimental Workflow
Cyclin D-CDK4/6-Rb Signaling Pathway
The primary pathway targeted by Palbociclib, Ribociclib, and Abemaciclib is the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, which is a critical regulator of the G1-S phase transition in the cell cycle. R547 also impacts this pathway through its inhibition of CDK4, in addition to its effects on other cell cycle phases via CDK1 and CDK2 inhibition.
Caption: Simplified diagram of the Cyclin D-CDK4/6-Rb pathway and points of inhibition.
KINOMEscan® Experimental Workflow
The KINOMEscan® assay is a high-throughput, competition-based binding assay used to determine the interaction of a compound with a large panel of kinases. It provides a quantitative measure of binding affinity (Kd).
References
- 1. protocols.io [protocols.io]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. chayon.co.kr [chayon.co.kr]
- 6. vghtc.gov.tw [vghtc.gov.tw]
- 7. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. drugtargetreview.com [drugtargetreview.com]
Cross-Validation of Nitric Oxide Detection: A Comparative Guide to Diaminophenazine-Based Probes
For researchers and professionals in drug development and life sciences, the accurate detection of nitric oxide (NO) is critical for understanding its multifaceted role in physiological and pathological processes. This guide provides a comparative analysis of 2,7-Diamino-3-methoxyphenazine and other commonly used fluorescent probes for nitric oxide detection, offering insights into their performance based on available data for structurally similar compounds and established alternatives.
Introduction to Fluorescent NO Probes
Fluorescent probes are indispensable tools for the real-time detection of reactive oxygen and nitrogen species (ROS/RNS) in biological systems due to their high sensitivity and spatiotemporal resolution.[1][2][3] Many of these probes, including those based on the o-phenylenediamine scaffold, operate on a "turn-on" mechanism. In their native state, these molecules are weakly fluorescent. However, upon reaction with nitric oxide in the presence of oxygen, they are converted into a highly fluorescent triazole derivative, leading to a significant increase in the fluorescence signal that can be readily quantified.[4][5]
Comparative Analysis of NO Probes
While specific experimental data for this compound is not widely available in peer-reviewed literature, its performance can be inferred from its structural similarity to other o-phenylenediamine-based probes. The following table compares the key characteristics of this class of compounds with well-established alternatives like Diaminofluoresceins (DAF) and Diaminorhodamines (DAR).
| Feature | Diaminophenazine-based Probes (Inferred) | Diaminofluorescein (DAF) Probes | Diaminorhodamine (DAR) Probes |
| Detection Principle | Reaction of diamino group with NO to form a fluorescent triazole | Reaction of diamino group with NO to form a fluorescent triazole | Reaction of diamino group with NO to form a fluorescent triazole |
| Excitation (Ex) / Emission (Em) Wavelengths | Dependent on specific structure, likely in the blue-green to green-red range | ~495 nm / ~515 nm | ~560 nm / ~575 nm |
| Quantum Yield | Moderate to High upon reaction | High upon reaction | High upon reaction |
| Photostability | Generally good | Moderate | Good to Excellent |
| pH Dependence | Likely sensitive to acidic pH | Fluorescence decreases in acidic pH | More stable in a wider pH range |
| Cell Permeability | Can be modified for cell permeability (e.g., diacetate forms) | Cell permeable (DAF-2 diacetate) | Cell permeable (DAR-4M AM) |
| Selectivity | Generally selective for NO over other ROS/RNS | High selectivity for NO | High selectivity for NO |
Experimental Protocols
The following provides a generalized protocol for the detection of nitric oxide in cultured cells using a diaminophenazine-based fluorescent probe.
Materials:
-
This compound or alternative diaminofluorescein/diaminorhodamine probe (e.g., DAF-2 diacetate)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cultured cells in a suitable plate or dish
-
Nitric oxide donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) or agonist to stimulate endogenous NO production
-
Fluorescence microscope or plate reader
Procedure:
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-5 mM) in high-quality, anhydrous DMSO. Store protected from light and moisture.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight in a CO2 incubator.
-
Probe Loading: Dilute the probe stock solution in a suitable buffer (e.g., PBS) to the final working concentration (typically 1-10 µM). Remove the cell culture medium and wash the cells with the buffer. Incubate the cells with the probe-containing solution for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe solution and wash the cells gently with the buffer to remove any excess, unloaded probe.
-
NO Stimulation: Add a solution of an NO donor or a stimulus for endogenous NO production to the cells.
-
Fluorescence Measurement: Immediately begin imaging the cells using a fluorescence microscope with appropriate filter sets or measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence intensity indicates the presence of nitric oxide.
-
Data Analysis: Quantify the change in fluorescence intensity and compare it to control cells that were not stimulated to produce NO.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a typical experimental workflow for NO detection and a simplified signaling pathway involving nitric oxide.
Conclusion
While this compound itself is not a widely documented compound, its structural characteristics place it within the family of o-phenylenediamine-based fluorescent probes for nitric oxide. Cross-validation with established alternatives like DAF and DAR probes is essential for ensuring the reliability of experimental results. The choice of probe should be guided by the specific experimental requirements, including the desired spectral properties, photostability, and pH sensitivity. The provided protocols and diagrams serve as a foundational guide for researchers embarking on the detection and quantification of nitric oxide in biological systems.
References
- 1. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent Sensors for Reactive Oxygen Species and Enzymes [labome.com]
- 4. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxygen & Nitric Oxide Probes [sigmaaldrich.com]
A Comparative Guide to Diaminophenazine-Based Hydrogen Peroxide Detection
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for 2,7-Diamino-3-methoxyphenazine did not yield sufficient data for a comprehensive guide. This document focuses on the well-documented and structurally related compound, 2,3-diaminophenazine (DAP) , a common tool in biochemical assays.
Introduction
2,3-Diaminophenazine (DAP) is a fluorescent and chromogenic compound widely utilized in research for the quantitative determination of hydrogen peroxide (H₂O₂). It is most commonly generated in situ through the horseradish peroxidase (HRP)-catalyzed oxidation of o-phenylenediamine (OPD). This reaction forms the basis of numerous assays, particularly in the context of enzyme-linked immunosorbent assays (ELISA), where HRP is a frequent enzymatic label. This guide provides a detailed comparison of the OPD/HRP system for H₂O₂ detection against two prevalent alternatives: the Amplex® Red assay and boronate-based fluorescent probes.
Advantages and Disadvantages of the o-Phenylenediamine (OPD)/HRP System
The primary application of the OPD/HRP system is the detection of H₂O₂. The reaction involves the HRP-catalyzed oxidation of the colorless substrate OPD by H₂O₂ to yield the yellow-orange, fluorescent product, 2,3-diaminophenazine (DAP).
Advantages:
-
Cost-Effective: o-Phenylenediamine is a relatively inexpensive reagent, making this method economical for high-throughput screening.
-
Dual-Mode Detection: The product, DAP, can be quantified either by its absorbance (colorimetric detection) or its fluorescence, offering flexibility in instrumentation.
-
High Sensitivity in SERS: When coupled with Surface-Enhanced Raman Scattering (SERS), the detection of DAP can be extremely sensitive.
Disadvantages:
-
Substrate Instability: o-Phenylenediamine is sensitive to light and air, which can lead to background signal and variability.
-
Potential for Polymerization: Under certain conditions, OPD can form polymerized products, which may interfere with accurate colorimetric readings.
-
pH Sensitivity: The enzymatic activity of HRP and the spectral properties of DAP are pH-dependent, requiring careful buffer optimization.
Comparative Performance Data
The selection of an H₂O₂ detection assay often depends on the required sensitivity, dynamic range, and the experimental system. Below is a comparison of the OPD/HRP system with two popular alternatives.
| Parameter | o-Phenylenediamine (OPD)/HRP System | Amplex® Red/HRP System | Boronate Probes (e.g., Peroxyfluor-1) |
| Product | 2,3-Diaminophenazine (DAP) | Resorufin | Varies (e.g., Fluorescein) |
| Detection Mode | Colorimetric / Fluorometric | Fluorometric / Colorimetric | Fluorometric |
| Excitation Max (nm) | ~428 nm | ~571 nm[1] | ~450 nm (for PF1)[2] |
| Emission Max (nm) | ~554 nm[3] | ~585 nm[1] | ~515-530 nm (for PF1)[2] |
| Molar Absorptivity (M⁻¹cm⁻¹) | ~21,400 (for DAPH⁺ at pH 3)[4] | ~58,000[1] | Not applicable |
| Fluorescence Quantum Yield (Φ) | 0.09 (in Triton X-100 micelles)[3] | Not specified | Not specified |
| Limit of Detection (LOD) | 5-45 pM of HRP (spectrophotometric)[5] | As low as 50 nM H₂O₂ (fluorometric)[1] | Micromolar changes in intracellular H₂O₂[6] |
| Key Advantages | Cost-effective, dual-mode detection | High sensitivity, stable product | High selectivity for H₂O₂, cell-permeable options |
| Key Disadvantages | Substrate instability, potential for side products | Light sensitivity of Amplex Red and resorufin[7] | Can be more expensive, reaction kinetics can be slower |
Experimental Protocols
Detailed methodologies for the three compared H₂O₂ detection systems are provided below.
Protocol 1: H₂O₂ Detection using o-Phenylenediamine (OPD) and HRP
This protocol is adapted for a 96-well plate format and is suitable for endpoint colorimetric measurements.
Materials:
-
HRP solution of unknown activity (e.g., from an ELISA wash step) or H₂O₂ standards.
-
Phosphate-Citrate Buffer (pH 5.0): Prepare by mixing 25.7 mL of 0.2 M dibasic sodium phosphate and 24.3 mL of 0.1 M citric acid, and adjust the final volume to 100 mL with deionized water.
-
OPD Substrate Solution: Dissolve one OPD tablet (containing sodium perborate) in the appropriate volume of buffer as per the manufacturer's instructions to yield a final concentration of approximately 0.4 mg/mL OPD and 0.4 mg/mL urea hydrogen peroxide. Protect from light.
-
Stop Solution: 2 M H₂SO₄.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Add 100 µL of your sample or H₂O₂ standard to each well of the 96-well plate.
-
Prepare the OPD Substrate Solution immediately before use.
-
Add 100 µL of the freshly prepared OPD Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Measure the absorbance at 490 nm within 1 hour of stopping the reaction.
Protocol 2: H₂O₂ Detection using Amplex® Red Assay Kit
This protocol is a general guideline for using the Amplex® Red kit in a 96-well plate format for fluorometric detection.
Materials:
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (contains Amplex® Red reagent, HRP, DMSO, and reaction buffer).
-
H₂O₂ for standard curve.
-
Samples containing H₂O₂.
-
Black, opaque 96-well microplate.
-
Fluorescence microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.[1]
Procedure:
-
Prepare a 1X Reaction Buffer by diluting the provided 5X or 10X stock.
-
Prepare an H₂O₂ standard curve by diluting the provided H₂O₂ stock in 1X Reaction Buffer.
-
Prepare a working solution of Amplex® Red reagent and HRP in 1X Reaction Buffer. A typical concentration is 50 µM Amplex® Red and 0.1 U/mL HRP.[1]
-
Pipette 50 µL of your samples or H₂O₂ standards into the wells of the black microplate.
-
Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[1]
-
Measure the fluorescence using an appropriate plate reader (Ex: 530-560 nm, Em: ~590 nm).[1]
Protocol 3: Intracellular H₂O₂ Detection using Peroxyfluor-1 (PF1)
This protocol provides a general workflow for using a boronate-based probe for cellular imaging.
Materials:
-
Peroxyfluor-1 (PF1).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS) or cell culture medium.
-
Cells cultured on coverslips or in an imaging-compatible plate.
-
Fluorescence microscope with appropriate filters for green fluorescence (Ex: ~450 nm, Em: ~530 nm).[2]
Procedure:
-
Prepare a stock solution of PF1 in DMSO (e.g., 5 mM).
-
Dilute the PF1 stock solution to a working concentration of 5 µM in PBS or cell culture medium immediately before use.[2]
-
Wash the cultured cells once with PBS.
-
Incubate the cells with the 5 µM PF1 working solution for 5-10 minutes at 37°C.[2]
-
To induce H₂O₂ production (positive control), treat the cells with an appropriate stimulus (e.g., 10-100 µM exogenous H₂O₂ for 15-30 minutes).[2]
-
Wash the cells twice with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope with settings appropriate for fluorescein (Ex: ~450 nm, Em: ~530 nm).[2]
Visualized Workflows and Mechanisms
HRP-Catalyzed Oxidation of OPD
The following diagram illustrates the enzymatic reaction that leads to the formation of the detectable product, 2,3-diaminophenazine.
Caption: HRP catalyzes the oxidation of OPD by H₂O₂ to form DAP.
General Workflow for H₂O₂ Detection Assay
This diagram outlines the typical steps involved in a microplate-based H₂O₂ assay.
Caption: Standard workflow for a microplate-based H₂O₂ assay.
Boronate Probe Mechanism for H₂O₂ Detection
Boronate-based probes utilize a chemical reaction with H₂O₂ to release a fluorescent molecule.
Caption: H₂O₂ reacts with a boronate probe, releasing a fluorescent reporter.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved detection of 2,3-diaminophenazine for horseradish peroxidase quantification using surface-enhanced Raman spectroscopy[v1] | Preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Boronate-based fluorescent probes for imaging cellular hydrogen peroxide. | Semantic Scholar [semanticscholar.org]
- 7. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reproducibility of Experiments Using Phenazine Derivatives as Electron Mediators: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In many biochemical and cell-based assays, electron mediators are crucial for transferring electrons between components of a system. Phenazine derivatives, a class of nitrogen-containing heterocyclic compounds, are widely used for this purpose due to their redox-active nature. This guide provides a comparative analysis of commonly used phenazine derivatives and their alternatives, with a focus on experimental reproducibility and performance, supported by experimental data.
The initial focus on 2,7-Diamino-3-methoxyphenazine was broadened due to the limited availability of specific experimental data for this compound. Instead, this guide will focus on a well-characterized and widely used phenazine derivative, Phenazine Methosulfate (PMS), and compare its performance with other electron mediators. A related compound, 2,7-diaminophenazine, is a known organic compound with potential applications in organic electronics and as a redox-active material.[1][2]
Comparison of Common Electron Mediators
The efficiency of an electron mediator can significantly impact the outcome and reproducibility of an assay. The choice of mediator often depends on the specific experimental conditions, including the enzymes and substrates involved. Below is a summary of quantitative data comparing the performance of Phenazine Methosulfate (PMS) with its alternatives, 1-methoxy-phenazine methosulfate (MPMS) and Meldola Blue (MB).
| Electron Mediator | Assay Type | Enzyme | Key Findings | Reference |
| Phenazine Methosulfate (PMS) | Dehydrogenase Histochemistry | Succinate Dehydrogenase (SDH), Lactate Dehydrogenase (LDH) | Generally efficient, but its performance can be dependent on the reaction medium (aqueous vs. agarose). In an aqueous medium, PMS showed higher SDH activity than MB. | [3] |
| 1-methoxy-phenazine methosulfate (MPMS) | Dehydrogenase Histochemistry | Succinate Dehydrogenase (SDH), Lactate Dehydrogenase (LDH) | Highest electron transfer velocity in biochemical assays and independent of pH between 7.0-8.5. However, it showed the lowest efficiency in histochemical assays with either aqueous or agarose-containing medium for SDH. | [3] |
| Meldola Blue (MB) | Dehydrogenase Histochemistry | Succinate Dehydrogenase (SDH), Lactate Dehydrogenase (LDH) | Showed somewhat higher LDH activity than PMS in an agarose medium. Its efficiency is pH-dependent and it preferentially uses iodonitrotetrazolium chloride (INT) as the tetrazolium salt. | [3] |
| Phenazine Ethosulfate (PES) | Glutamate Dehydrogenase (GDH) isoenzyme research | Glutamate Dehydrogenase (GDH) | Analogous to PMS with similar electron transfer capability. | [4] |
| 1-methoxy-5-methylphenazinium methyl sulfate | Glutamate Dehydrogenase (GDH) isoenzyme research | Glutamate Dehydrogenase (GDH) | More resistant to degradation by light compared to PMS. | [4] |
Experimental Protocols
To ensure the reproducibility of experiments using these electron mediators, it is crucial to follow standardized protocols. Below are detailed methodologies for key experiments cited in the comparison.
Dehydrogenase Histochemistry Protocol
This protocol is adapted from a study comparing the efficiencies of PMS, MPMS, and MB.[3]
1. Tissue Preparation:
-
Use heart and kidney slices for the determination of succinate dehydrogenase (SDH) and lactate dehydrogenase (LDH) activity.
2. Reaction Medium Preparation:
-
Aqueous Medium: Prepare a buffered solution containing the substrate (succinate for SDH, lactate for LDH), a tetrazolium salt (e.g., Nitro Blue Tetrazolium chloride - NBT, or Iodonitrotetrazolium chloride - INT), and the electron carrier (PMS, MPMS, or MB).
-
Agarose Medium: Prepare the same reaction medium as the aqueous one but with the addition of agarose to create a gel-like consistency.
-
PVA Medium: For SDH determination, a medium containing polyvinyl alcohol (PVA) can be used.
3. Incubation:
-
Incubate the tissue slices in the prepared reaction medium under controlled temperature and time.
4. Data Analysis:
-
Quantify the formazan product, which is formed by the reduction of the tetrazolium salt, using microspectrophotometry to determine the enzyme activity.
Non-enzymic NADH-Tetrazolium Salt Test
This biochemical assay is used to determine the relative electron transfer velocities of the mediators.[3]
1. Reagents:
-
NADH (reduced nicotinamide adenine dinucleotide)
-
Tetrazolium salt (NBT or INT)
-
Electron mediator (PMS, MPMS, or MB)
-
Buffer solution (pH 7.0-8.5)
2. Procedure:
-
In a cuvette, mix the buffer solution, NADH, and the tetrazolium salt.
-
Add the electron mediator to initiate the reaction.
-
Monitor the increase in absorbance at the wavelength corresponding to the formazan product over time using a spectrophotometer.
3. Data Analysis:
-
The initial rate of the reaction is proportional to the electron transfer velocity of the mediator.
Signaling Pathways and Experimental Workflows
Visualizing the flow of electrons and the overall experimental process can aid in understanding the role of these mediators and in designing reproducible experiments.
Caption: Electron transfer pathway in dehydrogenase assays.
Caption: General workflow for experiments using electron mediators.
Conclusion
The reproducibility of experiments utilizing phenazine derivatives as electron mediators is highly dependent on the careful selection of the mediator and the standardization of experimental protocols. While PMS is a widely used and effective electron carrier, alternatives like MPMS and MB offer advantages in specific contexts, such as pH independence or higher activity with certain enzymes. Researchers should consider the specific requirements of their assays when choosing an electron mediator and meticulously document their experimental conditions to ensure the reliability and reproducibility of their findings. The information and protocols provided in this guide serve as a valuable resource for making informed decisions and achieving consistent experimental outcomes.
References
- 1. CAS 120209-97-4: 2,7-diaminophenazine | CymitQuimica [cymitquimica.com]
- 2. 2,7-Diaminophenazine | C12H10N4 | CID 114754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative dehydrogenase histochemistry with exogenous electron carriers (PMS, MPMS, MB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectral Compatibility of 2,7-Diamino-3-methoxyphenazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral properties of 2,7-Diamino-3-methoxyphenazine and other commonly utilized fluorescent dyes. Due to the limited availability of direct spectral data for this compound, this comparison is based on the known spectral characteristics of structurally similar diaminophenazine compounds, which typically exhibit absorption in the blue-green region and emit yellow fluorescence. For comparative purposes, we have selected two well-characterized dyes, Rhodamine B and R-Phycoerythrin (R-PE), which are known for their bright fluorescence in the yellow-orange spectrum.
This document is intended to assist researchers in selecting appropriate fluorophores for multiplexing experiments and Förster Resonance Energy Transfer (FRET) studies, where spectral overlap is a critical consideration.
Comparative Spectral Data
The following table summarizes the key spectral properties of the selected dyes. Data for this compound is estimated based on related phenazine derivatives.
| Parameter | This compound (Estimated) | Rhodamine B | R-Phycoerythrin (R-PE) |
| Excitation Max (λex) | ~450 - 490 nm | 546 nm[1] | 496, 545, 565 nm[2][3] |
| Emission Max (λem) | ~520 - 560 nm (Yellow) | 567 nm[1] | 575 nm[3][4] |
| Molar Extinction Coefficient (ε) | Data not available | ~105,000 M⁻¹cm⁻¹ at 543 nm | 2.0 x 10⁶ M⁻¹cm⁻¹[5] |
| Quantum Yield (Φf) | Data not available (can be high for phenazines) | ~0.31 - 0.97 (solvent dependent) | ~0.84 - 0.98[5] |
Spectral Overlap and FRET Potential
The spectral compatibility of dyes is crucial for applications like FRET, where the emission spectrum of a donor fluorophore must overlap with the excitation spectrum of an acceptor fluorophore. The following diagram illustrates the potential spectral overlap between our dye of interest and the selected reference dyes.
Caption: Potential FRET pairings with this compound as the donor.
Experimental Protocols
Accurate characterization of spectral properties is fundamental. Below are generalized protocols for key fluorescence measurements.
1. Measurement of Fluorescence Spectra
This protocol outlines the general procedure for obtaining excitation and emission spectra of a fluorescent dye.
-
Objective: To determine the wavelengths of maximum excitation and emission for a given fluorophore.
-
Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator, a light source (e.g., Xenon arc lamp), and a detector (e.g., photomultiplier tube).
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the dye in a suitable solvent (e.g., ethanol, water, or buffer). The absorbance of the solution at the excitation maximum should be kept low (typically < 0.1) to avoid inner filter effects.
-
Emission Spectrum: a. Set the excitation monochromator to the wavelength of maximum absorbance of the dye. b. Scan the emission monochromator across a range of wavelengths to record the fluorescence intensity at each wavelength. c. The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
Excitation Spectrum: a. Set the emission monochromator to the determined emission maximum (λem). b. Scan the excitation monochromator across a range of wavelengths. c. The resulting spectrum, which plots fluorescence intensity as a function of excitation wavelength, should resemble the absorbance spectrum of the dye. The peak of this spectrum is the excitation maximum (λex).
-
Caption: Workflow for determining excitation and emission spectra.
2. Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
-
Objective: To quantify the efficiency of a fluorophore's fluorescence.
-
Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard of known quantum yield.
-
Procedure:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For a yellow-emitting dye, a standard like Rhodamine 6G in ethanol (Φf = 0.95) could be appropriate.
-
Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions should be kept in the linear range (typically 0.01 to 0.1 at the excitation wavelength).
-
Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence: a. Record the fluorescence emission spectrum for each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. b. Integrate the area under the emission curve for each spectrum.
-
Data Analysis: a. For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. b. The slope of the resulting lines is proportional to the quantum yield. c. The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (m_s / m_r) * (n_s² / n_r²) Where:
- Φr is the quantum yield of the reference.
- m_s and m_r are the slopes of the plots for the sample and reference, respectively.
- n_s and n_r are the refractive indices of the sample and reference solutions (if the solvents are different).
-
Caption: Workflow for the comparative method of quantum yield determination.
Conclusion
References
Performance of 2,7-Diamino-3-methoxyphenazine and its Analogs in Diverse Cell Lines: A Comparative Guide
For researchers and professionals in drug development, this guide provides a comparative analysis of the performance of 2,7-Diamino-3-methoxyphenazine and related phenazine derivatives across various cell lines. Due to the limited availability of public data on this compound, this guide focuses on the performance of its core structures: diaminophenazines and methoxyphenazines, offering insights into their potential anticancer activities and cellular effects.
Executive Summary
Phenazine derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This guide synthesizes available data on the in vitro performance of phenazine compounds, with a particular focus on amino- and methoxy-substituted analogs, to provide a comparative framework for future research and development. While direct experimental data on this compound is scarce, analysis of related compounds suggests that substitutions on the phenazine core significantly influence cytotoxicity and selectivity against cancer cell lines.
Comparative Cytotoxicity of Phenazine Derivatives
The cytotoxic effects of various phenazine derivatives have been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth or viability.
A study on 2-phenazinamine derivatives revealed varying degrees of anticancer activity across several cancer cell lines, including human chronic myelogenous leukemia (K562), hepatocellular carcinoma (HepG2), gastric carcinoma (MGC803), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF7), as well as a non-cancerous human embryonic kidney cell line (293T)[1]. The parent compound, phenazine, has also been shown to exhibit concentration-dependent cytotoxicity in HepG2 and human bladder cancer (T24) cell lines, primarily through an antiproliferative effect[2].
Table 1: Comparative IC50 Values (μM) of Phenazine Derivatives in Various Cell Lines
| Compound/Derivative | K562 | HepG2 | MGC803 | HCT116 | MCF7 | 293T | T24 |
| Phenazine * | - | 7.8 (48h) | - | - | - | - | 17 (48h) |
| 2-Aminophenazine | >50 | >50 | >50 | >50 | >50 | >50 | - |
| 2-Chloro-N-(phenazin-2-yl)benzamide | 1.8 | 3.2 | 10.5 | 8.7 | 12.3 | >50 | - |
| N-(Phenazin-2-yl)acetamide | >50 | >50 | >50 | >50 | >50 | >50 | - |
| Cisplatin (Control) | 1.5 | 4.1 | 6.8 | 5.2 | 9.5 | - | 3 |
*Data for Phenazine represents IC50 for cell proliferation (BrdU assay)[2]. Data for other compounds represents IC50 for cytotoxicity (MTT assay)[1].
Structure-Activity Relationship Insights
The substitutions on the phenazine ring system play a crucial role in determining the biological activity of these compounds.
-
Amino Group: The presence and position of amino groups can significantly modulate the anticancer activity. For instance, a study on bis(phenazine-1-carboxamides) showed that analogs with small, lipophilic substituents at the 9-position were potent inhibitors of tumor cell growth[3].
-
Methoxy Group: The introduction of methoxy groups into various chemical scaffolds has been shown to enhance anticancer activity in some cases[4]. While specific data on 3-methoxyphenazine derivatives is limited, the lipophilicity conferred by the methoxy group could influence cellular uptake and interaction with molecular targets.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals, which are insoluble, are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to correct for background absorbance. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry Assay)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: The cells are washed and resuspended in a binding buffer. Annexin V-FITC and PI are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark for a short period.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Visualizing Cellular Pathways and Workflows
To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for evaluating the cytotoxicity and apoptotic effects of phenazine derivatives.
Caption: A potential intrinsic apoptotic pathway that may be activated by phenazine derivatives.
Conclusion
While direct data on the performance of this compound remains elusive, the available information on related phenazine derivatives provides a solid foundation for further investigation. The comparative data presented in this guide highlights the potential of substituted phenazines as anticancer agents. Future studies should focus on synthesizing and evaluating this compound and a broader range of di- and tri-substituted analogs to establish a comprehensive structure-activity relationship. Such research will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
- 1. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis(phenazine-1-carboxamides): structure-activity relationships for a new class of dual topoisomerase I/II-directed anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Procedural Guidance for the Disposal of 2,7-Diamino-3-methoxyphenazine
Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when disposing of chemical waste. This document provides essential information regarding the proper disposal of 2,7-Diamino-3-methoxyphenazine.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located in publicly available databases. The following guidance is based on general principles for the disposal of hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
I. Hazard Assessment and Waste Classification
Without a specific SDS, a definitive hazard classification for this compound is not possible. However, phenazine derivatives can exhibit toxic properties. Therefore, it is prudent to handle this compound as a hazardous material.
Key Considerations for Classification:
-
Toxicity: Assume the compound is toxic if swallowed, in contact with skin, or if inhaled.
-
Environmental Hazard: Phenazine compounds can be toxic to aquatic life with long-lasting effects.[1]
-
Physical Hazards: While not definitively known for this specific compound, consider the potential for dust explosion if in a fine powder form.
Based on these potential hazards, this compound waste should be classified as hazardous waste.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to minimize exposure.
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Use chemical safety goggles or a face shield. |
| Skin and Body | Wear a lab coat, and consider additional protective clothing if there is a risk of significant skin contact. Ensure legs and feet are covered with appropriate attire and closed-toe shoes. |
| Respiratory | Use a NIOSH-approved respirator with an appropriate cartridge if handling the solid form outside of a chemical fume hood or if dust generation is likely. |
III. Step-by-Step Disposal Procedure
The following is a general, step-by-step guide for the disposal of this compound.
-
Containment:
-
Solid Waste: Carefully sweep up any solid this compound, avoiding dust formation.[1] Place the material into a clearly labeled, sealable, and compatible hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, do not dispose of it down the drain. Collect the solution in a designated, sealed, and properly labeled hazardous waste container. The container must be compatible with the solvent used.
-
Contaminated Materials: Any items such as gloves, weighing paper, or pipette tips that are contaminated with this compound should be placed in the designated solid hazardous waste container.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste pickup requests.
-
Important Prohibitions:
-
DO NOT dispose of this compound down the sanitary sewer.[1]
-
DO NOT mix with other incompatible waste streams.
-
DO NOT allow the chemical to enter the environment.[1]
IV. Logical Flow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures and consultation with your institutional EHS department are critical for maintaining a safe laboratory environment.
References
Personal protective equipment for handling 2,7-Diamino-3-methoxyphenazine
Essential Safety and Handling Guide for 2,7-Diamino-3-methoxyphenazine
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following guidance is based on the safety profiles of the parent compound, phenazine, and other related diamino- and methoxy- substituted aromatic compounds. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Potential Hazards
Based on the hazard profiles of structurally related compounds, this compound should be treated as a substance with the following potential hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[1]
-
Skin Corrosion/Irritation: May cause skin irritation.[2] Some related diamine compounds can cause severe skin burns.[3]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2]
-
Skin Sensitization: May cause an allergic skin reaction.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
-
Aquatic Toxicity: May be toxic to aquatic life.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which may cause irritation or allergic reactions. |
| Body Protection | Laboratory coat or chemical-resistant apron. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. | To prevent inhalation, which may cause respiratory tract irritation. |
Operational and Handling Plan
Safe handling practices are essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Eye Wash Station and Safety Shower: Ensure easy access to a functioning eye wash station and safety shower in case of accidental exposure.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.
-
Use appropriate tools (e.g., spatulas) to handle the material. Avoid creating dust.
-
-
Dissolving:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers covered as much as possible during the process.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization
-
Solid Waste: Unused or contaminated solid this compound.
-
Liquid Waste: Solutions containing this compound and contaminated solvents.
-
Contaminated Materials: Used PPE (gloves, etc.), bench paper, and cleaning materials.
Step-by-Step Disposal Protocol
-
Segregation:
-
Collect all waste materials containing this compound in designated, clearly labeled, and sealed waste containers. Do not mix with other waste streams unless compatible.
-
-
Containerization:
-
Use chemically resistant containers for both solid and liquid waste.
-
-
Labeling:
-
Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of down the drain or in regular trash.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
